(2-Phenylphenyl)urea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-phenylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLYIRABQGWLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307330 | |
| Record name | (2-phenylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13262-46-9 | |
| Record name | NSC190737 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-phenylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Phenylphenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Phenylphenyl)urea, also known as N-(biphenyl-2-yl)urea, is a significant scaffold in medicinal chemistry and materials science. Its synthesis is of considerable interest for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the primary synthesis pathways to this compound, including detailed reaction mechanisms and experimental protocols. Key synthetic routes, such as the reaction of 2-aminobiphenyl with isocyanate precursors, phosgene-free alternatives, and rearrangement reactions, are discussed. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of aryl ureas.
Introduction
Aryl ureas are a class of organic compounds characterized by a urea functional group substituted with at least one aryl group. The urea moiety's ability to form strong, directional hydrogen bonds makes these compounds valuable as organocatalysts, building blocks for supramolecular assemblies, and privileged structures in medicinal chemistry.[1] this compound, with its biphenyl substituent, offers unique steric and electronic properties, making it an attractive target for synthetic chemists.
This guide will explore the core synthetic methodologies for preparing this compound, with a focus on providing practical experimental details and a thorough understanding of the underlying reaction mechanisms.
Core Synthesis Pathways and Mechanisms
The synthesis of this compound can be approached through several strategic pathways. The most common methods involve the formation of the urea linkage from a suitable 2-aminobiphenyl precursor.
From 2-Aminobiphenyl and an Isocyanate Source
The most direct and widely employed method for the synthesis of N-aryl ureas is the reaction of an amine with an isocyanate.[2] In the case of this compound, this involves the nucleophilic addition of 2-aminobiphenyl to an isocyanate. A common and practical approach involves the in situ generation of isocyanic acid from a salt like potassium isocyanate in an acidic aqueous medium.
Mechanism:
The reaction proceeds through the protonation of the cyanate ion to form isocyanic acid. The lone pair of the nitrogen atom in 2-aminobiphenyl then attacks the electrophilic carbon of the isocyanic acid. A subsequent proton transfer results in the final this compound product.
References
Chemical and physical properties of (2-Phenylphenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Phenylphenyl)urea, also known as 2-biphenylurea, is an organic compound with the chemical formula C₁₃H₁₂N₂O. It belongs to the class of phenylurea compounds, which are characterized by a urea group substituted with at least one phenyl group. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities and associated signaling pathways.
Chemical and Physical Properties
This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-biphenylurea | N/A |
| CAS Registry Number | 13262-46-9 | [1] |
| Molecular Formula | C₁₃H₁₂N₂O | [2] |
| Molecular Weight | 212.25 g/mol | [1][2] |
| Melting Point | 185-187 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO). | N/A |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum, the aromatic protons of the biphenyl group appear in the range of δ 7.16-7.41 ppm. The protons of the urea's NH groups typically show broad signals between δ 5.88 and 8.53 ppm.[1]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The aromatic carbons of the biphenyl moiety typically resonate in the region of δ 126.6-140.0 ppm. The carbonyl carbon of the urea group is expected to appear further downfield.[1]
IR (Infrared) Spectroscopy: The IR spectrum of a related phenylurea compound shows characteristic absorption bands for N-H stretching vibrations in the range of 3200-3600 cm⁻¹, a strong C=O (carbonyl) stretching vibration around 1700 cm⁻¹, and N-H bending vibrations in the 1600-1650 cm⁻¹ region. C-N stretching vibrations are also expected around 1450 and 1150 cm⁻¹.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of this compound. The expected [M+H]⁺ ion would be approximately m/z 213.1028.
Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. Two common methods are detailed below.
Method 1: From 2-Biphenyl Isocyanate and Ammonia
This is a direct and highly effective method for synthesizing this compound.[1] The isocyanate group readily reacts with ammonia to form the urea linkage.
Experimental Workflow:
Figure 1: Synthesis of this compound from 2-Biphenyl Isocyanate.
Detailed Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-biphenyl isocyanate in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dioxane in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Ammonia: Slowly bubble ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise to the stirred solution at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting isocyanate is consumed.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is then washed with a non-polar solvent like hexane to remove any unreacted starting material.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Method 2: From 2-Aminobiphenyl and Potassium Cyanate
This method involves the reaction of an amine with a source of isocyanic acid, which is generated in situ from potassium cyanate.[3]
Experimental Workflow:
Figure 2: Synthesis of this compound from 2-Aminobiphenyl.
Detailed Protocol:
-
Reaction Setup: Dissolve 2-aminobiphenyl in a mixture of water and acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Cyanate: Add a solution of potassium cyanate in water to the stirred solution.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash it with water to remove any inorganic salts and unreacted starting materials, and then dry it. Further purification can be achieved by recrystallization if necessary.
-
Characterization: Characterize the final product by standard analytical methods to confirm its structure and purity.
Biological Activity and Signaling Pathways
Phenylurea derivatives are known to exhibit a range of biological activities, often acting as inhibitors of various protein kinases. While specific studies on this compound are limited, the biphenylurea scaffold is a key feature in several potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
The downstream signaling pathways affected by VEGFR-2 inhibition include the p38 Mitogen-Activated Protein Kinase (MAPK) and the Extracellular signal-Regulated Kinase (ERK1/2) pathways, which are crucial for cell proliferation, differentiation, and survival.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling events.
Figure 3: Simplified VEGFR-2 Signaling Pathway.
p38 MAPK and ERK1/2 Signaling Pathways
The p38 MAPK and ERK1/2 pathways are downstream effectors of various growth factor receptors, including VEGFR-2. Aberrant activation of these pathways is common in many diseases, including cancer.
Figure 4: Overview of ERK1/2 and p38 MAPK Signaling Pathways.
Experimental Protocols for Biological Assays
To evaluate the biological activity of this compound, a series of in vitro assays would be necessary.
VEGFR-2 Kinase Inhibition Assay:
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an enzyme-linked immunosorbent assay (ELISA)-based format.[6][7]
-
Procedure:
-
Recombinant human VEGFR-2 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a buffer solution.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
-
Cell-Based Phosphorylation Assays (p38 MAPK and ERK1/2):
These assays determine if this compound can inhibit the phosphorylation (activation) of p38 MAPK and ERK1/2 in a cellular context, typically in human umbilical vein endothelial cells (HUVECs), which are relevant to angiogenesis.[4]
-
Cell Culture and Treatment: HUVECs are cultured to a suitable confluency and then serum-starved to reduce basal kinase activity. The cells are then pre-incubated with different concentrations of this compound before being stimulated with VEGF-A to activate the VEGFR-2 signaling pathways.
-
Cell Lysis: After stimulation, the cells are lysed to release the cellular proteins.
-
Detection of Phosphorylated Proteins: The levels of phosphorylated p38 MAPK (p-p38) and phosphorylated ERK1/2 (p-ERK1/2) are measured using specific antibodies. Common detection methods include:
-
Western Blotting: Proteins from the cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of p38 and ERK1/2.
-
ELISA or TR-FRET assays: These high-throughput methods use specific antibody pairs to capture and detect the phosphorylated proteins in the cell lysate.[8][9]
-
-
Data Analysis: The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of inhibition by this compound.
Conclusion
This compound is a molecule of significant interest due to its structural similarity to known kinase inhibitors. This technical guide has provided a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and a framework for evaluating its potential biological activity as a VEGFR-2 inhibitor and its effects on downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation into the therapeutic potential of this and related compounds.
References
- 1. This compound | 13262-46-9 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (â ¡) [html.rhhz.net]
- 5. Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-Phenylphenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Identifier | Value |
| CAS Number | 13262-46-9[1][2] |
| IUPAC Name | (2-Phenylphenyl)urea |
| Molecular Formula | C₁₃H₁₂N₂O[2] |
| Molecular Weight | 212.25 g/mol [1][2] |
| InChI Key | HWLYIRABQGWLBV-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value (for Phenylurea) | Reference |
| Molecular Formula | C₇H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 136.15 g/mol | --INVALID-LINK-- |
| Melting Point | 147-149 °C | --INVALID-LINK-- |
| LogP | 1.1 | --INVALID-LINK-- |
| Water Solubility | 3.9 g/L | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of unsymmetrical ureas such as this compound can be achieved through several established methods. A common and efficient approach involves the reaction of an isocyanate with an amine. Below is a detailed experimental protocol for the synthesis of unsymmetrical N,N'-biphenyl ureas, which can be adapted for the synthesis of this compound.
General Protocol for the Synthesis of Unsymmetrical N,N'-Biphenyl Urea
This protocol is based on a greener synthesis method conducted in an aqueous medium without the need for a base or catalyst.[3]
Materials:
-
Substituted amine (e.g., 2-aminobiphenyl for the synthesis of this compound)
-
Substituted isocyanate
-
Deionized water
-
Ice bath
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the amine (10 mmol) in deionized water in a round bottom flask.
-
Cool the mixture to 5 °C using an ice bath.
-
After 5 minutes of cooling, slowly add the isocyanate (10 mmol) to the reaction mixture. It is crucial to maintain the temperature of the reaction mixture below 5 °C during the addition.
-
As the reaction progresses, a solid product will precipitate out of the solution.
-
Continue stirring the reaction mixture at 5 °C for an additional 30 minutes to ensure the completion of the reaction.
-
Isolate the solid product by vacuum filtration.
-
Wash the product with cold deionized water to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
Logical Workflow for Synthesis
References
(2-Phenylphenyl)urea: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Phenylphenyl)urea, a biphenyl urea derivative, has emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities and potential therapeutic applications. This technical guide provides an in-depth analysis of the biological activities of this compound and its derivatives, focusing on their interactions with various therapeutic targets. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visual representations of the associated signaling pathways to facilitate further research and drug development in this promising area.
Introduction
The urea moiety is a privileged scaffold in drug discovery, known for its ability to form key hydrogen bond interactions with biological targets. When incorporated into a biphenyl structure, as in this compound, the resulting molecule gains unique conformational properties and opportunities for diverse functionalization. This has led to the development of a multitude of derivatives with potent and selective activities against a range of therapeutic targets, from protein kinases to metabolic enzymes and bacterial proteins. This guide will explore the key biological activities and therapeutic targets of this important class of compounds.
Key Therapeutic Targets and Biological Activities
Derivatives of this compound have been investigated for their potential to modulate several key therapeutic targets. The primary areas of investigation include oncology, infectious diseases, and metabolic disorders.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
A significant body of research has focused on the development of this compound derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for the treatment of various solid tumors.
Quantitative Data: VEGFR-2 Inhibition
| Compound ID | Modification | IC50 (nM) | Reference |
| T7 | Oxime group at 4'-position | 1.08 | [1] |
| A7 | Methyl at ortho-position of biphenyl urea, tertiary amine moiety | 4.06 | [2] |
| B3 | Methyl at ortho-position of biphenyl urea, tertiary amine moiety | 4.55 | [2] |
| B4 | Methyl at ortho-position of biphenyl urea, tertiary amine moiety | 5.26 | [2] |
| Sorafenib | Reference Drug | - | [1] |
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial immune checkpoint protein that plays a significant role in tumor immune evasion. Phenyl urea derivatives have been identified as potent and selective inhibitors of IDO1, representing a promising avenue for cancer immunotherapy.[3][4][5][6][7]
Quantitative Data: IDO1 Inhibition
| Compound ID | Modification | IC50 (µM) | Reference |
| i12 | p-substituted phenyl urea | 0.1 - 0.6 | [3][4] |
| i23 | p-substituted phenyl urea | 0.1 - 0.6 | [3][4] |
| i24 | p-substituted phenyl urea | 0.1 - 0.6 | [3][4] |
| 3g | N,N-diphenylurea and triazole structure | 1.73 ± 0.97 | [5][6] |
| Amg-1 | Reference Drug | 3.97 | [5] |
Penicillin-Binding Protein 4 (PBP4) Inhibition
In the realm of infectious diseases, phenyl urea-based compounds have been identified as inhibitors of Penicillin-Binding Protein 4 (PBP4) in Methicillin-resistant Staphylococcus aureus (MRSA).[8][9][10][11] PBP4 is a crucial enzyme in bacterial cell wall synthesis and a determinant of β-lactam resistance.
Quantitative Data: PBP4 Inhibition and Activity
| Compound ID | Assay | Endpoint | Value | Reference |
| 1 | BPR MIC Reduction (in PBP4 overexpressor strain) | MIC (µg/mL) | 8 (at 25 µM) | [8] |
| 2 | BPR MIC Reduction (in PBP4 overexpressor strain) | MIC (µg/mL) | 1 (at 25 µM) | [8] |
| 4 | BPR MIC Reduction (in PBP4 overexpressor strain) | MIC (µg/mL) | 1 (at 25 µM) | [8] |
| 10 | BPR MIC Reduction (in PBP4 overexpressor strain) | MIC (µg/mL) | 4 (at 25 µM) | [8] |
| 1 | Bocillin-FL Binding Inhibition | Apparent IC50 (µM) | 1000 | [8] |
| 2 | Bocillin-FL Binding Inhibition | Apparent IC50 (µM) | < 500 | [8] |
| 4 | Bocillin-FL Binding Inhibition | Apparent IC50 (µM) | < 1000 | [8] |
Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation
Certain phenyl urea derivatives have been investigated as dual-target ligands that activate both glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), two key targets in the management of type 2 diabetes.[12][13][14]
Quantitative Data: GK and PPARγ Activation
| Compound ID | GK Activation (EC1.5, µM) | PPARγ Activation (% of Rosiglitazone) | Reference |
| 19d | 5.35 | 43-54 | [13] |
| 20j | 7.52 | 43-54 | [13] |
| 20k | 6.85 | 43-54 | [13] |
β2-Adrenoreceptor Agonism
Substituted phenyl urea derivatives have also been explored as long-acting β2-adrenoreceptor agonists, which are crucial for the treatment of respiratory diseases like asthma and COPD.[15][16]
Quantitative Data: β2-Adrenoreceptor Agonist Activity
| Compound ID | β2 Agonist Activity (EC50, nM) | Reference |
| 6 | Data not explicitly provided in abstract | [15] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
VEGFR-2 Kinase Inhibition Assay
This protocol is adapted from commercially available kits and published literature.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, VEGFR-2 enzyme, and the peptide substrate.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (e.g., Sorafenib) and a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
IDO1 Enzyme Inhibition Assay (HeLa Cell-Based)
This protocol is based on a widely used cell-based assay for IDO1 activity.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human interferon-gamma (IFN-γ)
-
Test compounds (dissolved in DMSO)
-
L-tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce IDO1 expression.
-
After 24-48 hours of induction, add the test compounds at various concentrations along with L-tryptophan.
-
Incubate for a further 24-48 hours.
-
Collect the cell supernatant and add TCA to precipitate proteins.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Add Ehrlich's reagent to the supernatant to react with kynurenine, the product of IDO1 activity, forming a yellow-colored product.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percent inhibition of IDO1 activity and determine the IC50 values.
PBP4 Binding Competition Assay
This protocol describes a competition assay to assess the binding of compounds to PBP4.[9][17]
Materials:
-
Purified recombinant S. aureus PBP4
-
Bocillin-FL (a fluorescent penicillin derivative)
-
Test compounds (dissolved in DMSO)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
SDS-PAGE equipment and fluorescence imager
Procedure:
-
Pre-incubate purified PBP4 with various concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add Bocillin-FL to the mixture and incubate for another 10-15 minutes. Bocillin-FL will covalently bind to the active site of PBP4 that is not occupied by the test compound.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBP4 using a fluorescence imager.
-
The intensity of the fluorescent band corresponding to PBP4 is inversely proportional to the binding of the test compound.
-
Quantify the band intensities to determine the concentration-dependent inhibition of Bocillin-FL binding and estimate the IC50.
PPARγ Transcriptional Activation Assay
This protocol outlines a cell-based reporter assay to measure PPARγ activation.[18][19][20][21][22]
Materials:
-
A suitable host cell line (e.g., HEK293T or HepG2)
-
A PPARγ expression vector
-
A reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene
-
A transfection reagent
-
Test compounds (dissolved in DMSO)
-
Rosiglitazone (a known PPARγ agonist) as a positive control
-
Luciferase assay system
-
96-well cell culture plates
Procedure:
-
Co-transfect the host cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells into a 96-well plate and allow them to recover.
-
Treat the cells with various concentrations of the test compounds. Include a positive control (Rosiglitazone) and a vehicle control (DMSO).
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 values.
β2-Adrenergic Receptor Functional Assay (cAMP Accumulation)
This protocol describes a common method to assess the agonist activity of compounds at the β2-adrenergic receptor.[23][24][25][26][27]
Materials:
-
A cell line expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Test compounds (dissolved in DMSO)
-
Isoproterenol (a known β2-agonist) as a positive control
-
A cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Seed the β2-adrenergic receptor-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period.
-
Add the test compounds at various concentrations. Include a positive control (isoproterenol) and a vehicle control.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's protocol.
-
Generate a dose-response curve and calculate the EC50 value for each compound.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of unsymmetrical N,N'-diaryl ureas involves the reaction of an isocyanate with an amine in an aqueous medium.[28]
General Procedure:
-
To a solution of the desired aniline derivative in a suitable solvent (e.g., water or a mixture of dioxane and water), add the corresponding phenyl isocyanate.
-
The reaction mixture is typically stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.
-
The crude product can be further purified by recrystallization or column chromatography.
Alternative synthetic routes include the use of phosgene or its derivatives, carbonyl-imidazoles, or the carbonylation of azides.[28][29][30]
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and for rational drug design.
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events that promote cell proliferation, migration, survival, and vascular permeability.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
IDO1 Experimental Workflow
The following diagram illustrates a typical workflow for screening this compound derivatives for IDO1 inhibitory activity.
Caption: Experimental workflow for the cell-based IDO1 inhibition assay.
Conclusion and Future Directions
This compound and its derivatives represent a highly promising class of compounds with diverse biological activities and significant therapeutic potential. The extensive research into their role as VEGFR-2 and IDO1 inhibitors highlights their potential in oncology. Furthermore, their activity against PBP4, GK/PPARγ, and β2-adrenoreceptors opens up exciting avenues for the development of novel treatments for infectious and metabolic diseases.
The data and protocols presented in this technical guide provide a solid foundation for researchers in the field. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings. The versatility of the this compound scaffold ensures that it will remain an area of active investigation for years to come, with the potential to deliver next-generation therapeutics for a range of human diseases.
References
- 1. Design, synthesis and biological evaluation of biphenyl urea derivatives as novel VEGFR-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]
- 7. slyyir.yuntsg.com [slyyir.yuntsg.com]
- 8. Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Development of phenyl-urea-based small molecules that target penicillin-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of novel urea derivatives as dual-target hypoglycemic agents that activate glucokinase and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of substituted phenyl urea derivatives as novel long-acting β2-adrenoreceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. raybiotech.com [raybiotech.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. content.abcam.com [content.abcam.com]
- 23. innoprot.com [innoprot.com]
- 24. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. researchgate.net [researchgate.net]
- 27. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 29. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 30. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Unraveling the Intricate Mechanisms of (2-Phenylphenyl)urea in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Phenylphenyl)urea, a biphenyl derivative of urea, and its analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have been investigated for their potential as therapeutic agents in various diseases, including cancer, inflammatory disorders, and infectious diseases. This in-depth technical guide delineates the core mechanisms of action of this compound derivatives in biological systems, presenting a comprehensive overview of their molecular targets and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this promising class of compounds.
Core Mechanisms of Action
The biological effects of this compound derivatives are diverse, primarily stemming from their ability to act as inhibitors of key enzymes and modulators of critical signaling cascades. The core mechanisms of action identified to date are detailed below.
Enzyme Inhibition
This compound and its derivatives have been shown to inhibit several key enzymes implicated in disease pathogenesis.
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[1] Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and generating immunomodulatory metabolites. Phenylurea derivatives have been identified as potent and selective inhibitors of IDO1, showing promise as anti-tumor agents.[1][2]
Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway, which is crucial for nucleotide synthesis and the production of reducing equivalents for fatty acid synthesis. Inhibition of transketolase is a potential strategy for cancer therapy. Diphenylurea derivatives have been identified as inhibitors of human transketolase, acting at the dimerization interface of the enzyme rather than mimicking the thiamine pyrophosphate cofactor.[1][3]
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Biphenyl urea derivatives have been designed and synthesized as potent inhibitors of VEGFR-2, demonstrating significant anti-proliferative activity in various cancer cell lines.[4][5] Molecular docking studies suggest that the urea moiety of these compounds forms hydrogen bonds with key residues in the DFG motif of the kinase domain.[4]
The p38 MAPK signaling pathway is a central regulator of inflammatory responses. Diaryl urea derivatives have been identified as highly potent and selective allosteric inhibitors of p38 MAP kinase.[6] These compounds bind to a novel allosteric site, inducing a conformational change in the enzyme that is incompatible with ATP binding.[6]
Glutamate Carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA), is a transmembrane enzyme that is highly expressed in prostate cancer and the neovasculature of solid tumors. Urea-based inhibitors of GCPII have been developed as imaging agents for prostate cancer and as potential therapeutics for neurological disorders.[7][8][9] The ureido linkage in these inhibitors interacts with the active-site zinc ion and key amino acid residues.[7]
Modulation of Signaling Pathways
Beyond direct enzyme inhibition, this compound derivatives can influence cellular signaling pathways.
Recent studies have shown that certain pyrazinyl–aryl urea derivatives can induce necroptotic cell death in cancer cells by activating the RIPK1/RIPK3/MLKL signaling pathway.[10] This programmed necrosis pathway is a potential therapeutic target in cancer and inflammatory diseases.
Antimicrobial Activity
Diphenylurea derivatives have demonstrated significant antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[11] The exact mechanism of their antibacterial action is still under investigation but they have been shown to potentiate the effects of β-lactam antibiotics.[12]
Urea Transporter Inhibition
Urea transporters (UTs) are membrane proteins that facilitate the transport of urea across cell membranes and are involved in the urinary concentrating mechanism. Phenylurea derivatives have been identified as inhibitors of urea transporters, particularly UT-B, suggesting their potential as a novel class of diuretics.[13][14][15]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various this compound derivatives.
Table 1: Enzyme Inhibitory Activities of this compound Derivatives
| Compound Class | Target Enzyme | Compound Example | IC50/Ki | Reference |
| Phenylurea Derivatives | IDO1 | i12 | 0.1 - 0.6 µM (IC50) | [2][16] |
| Diphenylurea Derivatives | Transketolase | T2 | ~100 µM (IC50) | [3] |
| Biphenylurea Derivatives | VEGFR-2 | A7 | 4.06 nM (IC50) | [4] |
| Biphenylurea Derivatives | VEGFR-2 | 39 | 0.4 nM (IC50) | |
| Diaryl Urea Derivatives | p38 MAP Kinase | BIRB 796 | < 1 nM (Kd) | [6] |
| Urea-based Inhibitors | GCPII | 7d | 0.9 nM (Ki) | [9] |
Table 2: Antimicrobial and Other Biological Activities
| Compound Class | Biological Activity | Organism/Cell Line | Compound Example | MIC/IC50 | Reference | | :--- | :--- | :--- | :--- | :--- | | Acetylenic-diphenylurea | Antibacterial (MRSA) | S. aureus | 18 | 0.5 - 2 µg/mL (MIC) |[11] | | Phenylphthalazine | UT-B Inhibition | Human Erythrocytes | PU1424 | 0.02 µM (IC50) |[13][14] | | Pyrazinyl–aryl urea | Antiproliferative (T24) | T24 bladder cancer | 5-23 | 4.58 µM (IC50) |[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
IDO1 Enzyme Inhibition Assay (HeLa cell-based)
This assay measures the ability of a compound to inhibit IDO1 activity in cultured HeLa cells.
-
Cell Culture and IDO1 Induction: HeLa cells are seeded in 96-well plates and allowed to adhere overnight. To induce IDO1 expression, cells are treated with human interferon-γ (IFN-γ) at a final concentration of 100 ng/mL and incubated for 24 hours.[17]
-
Compound Treatment: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cells at various concentrations.
-
Tryptophan Catabolism: L-tryptophan is added to the culture medium. The cells are incubated for a further 24-48 hours to allow for IDO1-mediated tryptophan catabolism.
-
Kynurenine Measurement: The supernatant is collected, and the concentration of kynurenine, the product of the IDO1 reaction, is measured. This is typically done by adding a reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with kynurenine to produce a colored product, which is then quantified by measuring the absorbance at a specific wavelength (e.g., 480 nm).[18]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits IDO1 activity by 50%, is calculated from the dose-response curve.
VEGFR-2 Kinase Assay (HTRF)
This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure the phosphorylation of a substrate by VEGFR-2.
-
Assay Setup: The assay is performed in a low-volume 384-well plate. The reaction mixture contains recombinant human VEGFR-2 kinase, a biotinylated peptide substrate, and ATP in a kinase buffer.
-
Compound Addition: The test compound is added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: The reaction is stopped, and HTRF detection reagents are added. These typically include a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. If the substrate is phosphorylated, the two fluorophores are brought into close proximity, resulting in a FRET signal.
-
Signal Measurement: The fluorescence is measured at two wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.
-
Data Analysis: The ratio of the two fluorescence signals is calculated, and the IC50 value is determined from the dose-response curve.[19]
p38 MAPK Cellular Assay
This assay measures the inhibition of p38 MAPK activity within cells.
-
Cell Treatment: Cells (e.g., monocytes or macrophages) are pre-incubated with the test compound.
-
Stimulation: The cells are then stimulated with an agonist that activates the p38 MAPK pathway, such as lipopolysaccharide (LPS).
-
Cell Lysis and Immunoprecipitation: After stimulation, the cells are lysed, and p38 MAPK is immunoprecipitated from the cell lysate using an anti-p38 antibody.[20]
-
In Vitro Kinase Assay: The immunoprecipitated p38 MAPK is then used in an in vitro kinase assay with a specific substrate, such as ATF-2, and ATP.
-
Phosphorylation Detection: The phosphorylation of the substrate is detected, typically by Western blotting using a phospho-specific antibody.
-
Data Analysis: The level of substrate phosphorylation is quantified, and the inhibitory effect of the compound is determined.
Transketolase Activity Assay
This assay measures the activity of transketolase, often in erythrocyte lysates.
-
Hemolysate Preparation: Red blood cells are isolated from a blood sample and lysed to release their contents, including transketolase.
-
Reaction Mixture: The hemolysate is added to a reaction mixture containing the substrates for transketolase (e.g., ribose-5-phosphate) and a coupling enzyme system that links the transketolase reaction to the oxidation of NADH.[1]
-
Spectrophotometric Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Inhibitor Testing: To test for inhibition, the assay is performed in the presence of the test compound.
-
Data Analysis: The enzyme activity is calculated from the rate of absorbance change, and the inhibitory effect of the compound is determined.
Glutamate Carboxypeptidase II (GCPII) Enzyme Assay
This assay measures the enzymatic activity of GCPII.
-
Enzyme and Substrate: The assay uses recombinant human GCPII and a specific substrate, such as N-acetyl-L-aspartyl-L-glutamate (NAAG). A radiolabeled substrate (e.g., [3H]NAAG) is often used for sensitive detection.[14]
-
Reaction: The enzyme and substrate are incubated together in a suitable buffer.
-
Product Separation: After the reaction, the product (e.g., [3H]glutamate) is separated from the unreacted substrate, typically using ion-exchange chromatography.
-
Quantification: The amount of product is quantified, for example, by liquid scintillation counting if a radiolabeled substrate is used.
-
Inhibitor Testing: The assay is performed in the presence of the test compound to determine its inhibitory activity.
-
Data Analysis: The Ki or IC50 value is calculated from the inhibition data.
Urea Transporter Inhibition Assay (Erythrocyte Lysis Assay)
This high-throughput assay measures the inhibition of urea transport into red blood cells.
-
Erythrocyte Preparation: A suspension of erythrocytes, which natively express UT-B, is prepared.[21]
-
Compound Incubation: The erythrocytes are incubated with the test compound.
-
Hypotonic Lysis: The erythrocytes are rapidly mixed with a hypotonic solution containing urea. Water enters the cells due to the osmotic gradient, causing them to swell and eventually lyse.
-
Urea Influx: The rate of lysis is dependent on the rate of urea influx, which is facilitated by UT-B.
-
Optical Density Measurement: The lysis of the erythrocytes is monitored by measuring the decrease in light scattering or absorbance at a specific wavelength (e.g., 710 nm).
-
Data Analysis: The rate of lysis is compared between treated and untreated cells to determine the inhibitory effect of the compound on urea transport.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Dilutions: A series of dilutions of the test compound are prepared in a liquid growth medium (broth microdilution) or incorporated into solid agar medium (agar dilution).[22][23]
-
Inoculation: A standardized inoculum of the test microorganism is added to each dilution.
-
Incubation: The cultures are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
Observation: After incubation, the cultures are examined for visible signs of growth (turbidity in broth, colonies on agar).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound derivatives.
Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.
Caption: p38 MAPK signaling pathway and allosteric inhibition by diaryl urea derivatives.
Caption: Experimental workflow for the HeLa cell-based IDO1 inhibition assay.
Conclusion
The this compound scaffold represents a privileged structure in drug discovery, giving rise to derivatives with a multitude of biological activities. Their mechanisms of action are multifaceted, ranging from the direct inhibition of clinically relevant enzymes to the modulation of complex signaling pathways. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols. It is anticipated that this information will facilitate further research and development of this compound derivatives as novel therapeutic agents for a variety of diseases. The continued exploration of this chemical space holds significant promise for the discovery of next-generation medicines.
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. revvity.com [revvity.com]
- 7. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 8. HTRF Human Phospho-VEGF receptor 2 (VEGFR2) (Tyr1175) Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 11. Anti-angiogenic effects of differentiation-inducing factor-1 involving VEGFR-2 expression inhibition independent of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. akjournals.com [akjournals.com]
- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (2-Phenylphenyl)urea: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for (2-Phenylphenyl)urea (CAS No. 13262-46-9), a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols and a workflow diagram for spectroscopic analysis.
Core Spectroscopic Data
The structural integrity and functional groups of this compound, with a molecular formula of C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol , have been characterized using a suite of spectroscopic techniques. The data is summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: In a typical proton NMR spectrum of this compound, the aromatic protons are expected to appear in the range of 7.16-7.32 ppm. The protons of the urea functional group will also exhibit characteristic chemical shifts.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons, in particular, will show characteristic signals.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| Data Not Available | Aromatic Protons |
| Data Not Available | Urea NH Protons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| IR Absorption | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3500 | N-H Stretching Vibrations |
| ~1693 | C=O Stretching Vibration (Amide I band) |
The provided data represents characteristic absorption bands for the urea moiety. A full experimental IR spectrum with a complete peak list for this compound is not currently available in public databases.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Mass Spectrometry | |
| m/z | Assignment |
| 212.0950 | [M]⁺ (Monoisotopic Mass) |
| 213.1022 | [M+H]⁺ |
| 235.0842 | [M+Na]⁺ |
The m/z values are predicted based on the molecular formula. Experimental mass spectra detailing the fragmentation pattern are essential for complete structural elucidation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproduction and verification of spectroscopic data. The following are generalized procedures for the spectroscopic analysis of urea derivatives like this compound.
NMR Spectroscopy
A sample of this compound would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).
IR Spectroscopy
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry
Mass spectral data would be acquired using a mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source is commonly used. The analysis provides the accurate mass of the molecular ion and its fragments.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for a compound like this compound is depicted in the following diagram. This workflow ensures a systematic approach to structural characterization.
This guide serves as a foundational resource for professionals engaged in the study and application of this compound. Further experimental work is encouraged to populate the specific spectral data for this compound.
An In-depth Technical Guide on the Solubility and Stability of (2-Phenylphenyl)urea
This technical guide provides a comprehensive overview of the solubility and stability of (2-Phenylphenyl)urea, a significant chemical scaffold in pharmaceutical and material science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and application.
Physicochemical Properties
This compound, also known as 2-biphenylurea, possesses the following fundamental properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 13262-46-9 |
Solubility Profile
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Type | Estimated Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | Organic | ~ 30 mg/mL | 25 |
| Dimethylformamide (DMF) | Organic | ~ 30 mg/mL | 25 |
| Ethanol | Organic | Moderately Soluble | 25 |
| Methanol | Organic | Moderately Soluble | 25 |
| Water / Aqueous Buffers | Aqueous | Sparingly Soluble | 25 |
Note: The solubility data presented is for the isomer 1,3-diphenylurea and should be considered an estimate for this compound. Experimental verification is recommended.
Stability Profile
This compound is expected to be a stable compound under standard storage conditions. Information on its isomer, 1,3-diphenylurea, suggests a shelf life of at least four years when stored at -20°C. Thermal stability studies on related diphenylurea derivatives indicate that decomposition occurs at elevated temperatures, generally above 240°C. The introduction of electron-donating groups to the phenyl rings can enhance thermal stability.
Table 2: Stability Summary of this compound (Estimated)
| Condition | Observation |
| Long-term Storage (-20°C) | Stable for ≥ 4 years |
| Thermal Stress (>240°C) | Decomposition occurs |
| Aqueous Solution (Neutral pH) | Expected to be relatively stable |
| Acidic/Basic Conditions | Potential for hydrolysis of the urea linkage |
| Oxidative Stress | Potential for degradation |
| Photostability | To be determined experimentally |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are outlined below. These are standard methodologies widely used in the pharmaceutical industry.
Solubility Determination: Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC with UV detector or other suitable quantitative method
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker.
-
Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to sediment the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways under various stress conditions, as mandated by ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated stability chambers (thermal and photostability)
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N HCl.
-
Heat the solution (e.g., at 60°C) for a defined period.
-
Withdraw samples at various time points, neutralize with 0.1 N NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N NaOH.
-
Maintain the solution at room temperature or elevated temperature for a defined period.
-
Withdraw samples, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 105°C) in a calibrated oven.
-
Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
-
Analyze the samples by HPLC and compare them to a sample stored in the dark.
-
Analysis: For all stress conditions, analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting degradants.
Visualizations
The following diagrams illustrate the experimental workflows for solubility and stability testing.
Caption: Experimental workflow for solubility determination.
Caption: Workflow for forced degradation stability studies.
(2-Phenylphenyl)urea and its Derivatives: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of (2-Phenylphenyl)urea and its analogs.
Introduction
This compound and its derivatives represent a versatile class of compounds with significant interest in medicinal chemistry and drug discovery. The urea functional group is a key feature in numerous bioactive molecules and approved drugs, primarily due to its ability to form stable hydrogen bonds with biological targets.[1] The unique biphenyl scaffold of this compound provides a foundation for developing analogs with modulated properties, including enhanced interactions with enzymes and receptors.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this promising class of compounds, aimed at researchers, scientists, and professionals in drug development.
Synthetic Methodologies
The synthesis of this compound and its derivatives can be achieved through various strategies, ranging from direct coupling reactions to more complex multi-step sequences. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.
General Synthetic Routes
Several common methods for the synthesis of N-substituted ureas are summarized below. A frequent and direct approach involves the reaction of an appropriate isocyanate with an amine.[2]
Table 1: Summary of Common Synthetic Methods for N-Substituted Ureas
| Method | Description | Starting Materials | Key Features |
| Isocyanate Addition | Reaction of an isocyanate with an amine. | Isocyanate, Amine | Generally high yielding and straightforward.[3] |
| Phosgene-based | Use of phosgene or its safer equivalents (e.g., triphosgene) to generate an isocyanate in situ, followed by reaction with an amine.[4][5] | Amine, Phosgene/Triphosgene | Versatile but requires handling of toxic reagents. |
| Carbamate Intermediate | Formation of a carbamate from an amine and a chloroformate, followed by substitution with another amine.[4] | Amine, Chloroformate | A two-step process that can be useful for unsymmetrical ureas. |
| Microwave-Assisted Synthesis | A one-pot, two-step protocol for synthesizing N,N'-disubstituted ureas under microwave irradiation. This can involve the conversion of an alkyl halide to an azide, followed by a Staudinger-aza-Wittig reaction with CO2 to form an isocyanate in situ, which is then trapped by an amine.[2] | Alkyl halide, Sodium azide, Amine, CO2 | Rapid, uniform heating leads to high yields and purity.[2] |
| Suzuki-Miyaura Cross-Coupling | To construct the (2-phenylphenyl) scaffold, a key step can be the Suzuki-Miyaura coupling of a (2-halophenyl)urea derivative with phenylboronic acid, or the coupling of a 2-haloaniline with phenylboronic acid followed by conversion of the amino group to a urea.[2] | (2-halophenyl)urea or 2-haloaniline, Phenylboronic acid | Effective for building the biphenyl core. |
Experimental Protocol: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates
This protocol describes a general procedure for the synthesis of diaryl ureas, analogous to the synthesis of sorafenib, a known kinase inhibitor.[3]
-
Preparation of Isocyanate: An aryl amine is reacted with a phosgene equivalent (e.g., triphosgene) in an appropriate solvent to generate the corresponding aryl isocyanate.
-
Urea Formation: To a stirred solution of a second aryl amine (e.g., a pyridyl amide) in a solvent such as acetone, the prepared aryl isocyanate in acetone is added, maintaining the temperature below 40 °C.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 3-4 hours and monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the product is filtered from the reaction mixture, washed with acetone, and dried to yield the final aryl urea derivative.[3]
Biological Activities and Therapeutic Targets
Derivatives of phenylurea have been investigated for a wide range of biological activities, demonstrating their potential in treating various diseases.[6]
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a key enzyme in tryptophan metabolism and an important immunotherapeutic target for cancer treatment.[7] Several phenyl urea derivatives have been identified as potent IDO1 inhibitors.
Table 2: IDO1 Inhibitory Activity of Selected Phenyl Urea Derivatives
| Compound | IC50 (µM) | Target | Reference |
| i12 | 0.1 - 0.6 | IDO1 | [7] |
| i23 | 0.1 - 0.6 | IDO1 | [7] |
| i24 | 0.1 - 0.6 | IDO1 | [7] |
The anti-tumor efficacy of these compounds has been demonstrated in vivo. For instance, compound i12 showed tumor growth inhibition of 40.5% in a B16F10 subcutaneous xenograft model at a dose of 15 mg/kg daily.[7]
The inhibitory activities of the synthesized compounds against IDO1 and tryptophan 2,3-dioxygenase (TDO) are evaluated using a standard in vitro assay. The known IDO1 inhibitor epacadostat is used as a reference compound.[7] The assay measures the enzymatic activity by quantifying a product of the reaction catalyzed by IDO1 or TDO.
Dual Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation
A series of novel phenyl-urea derivatives have been designed to simultaneously activate glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), offering a potential therapeutic strategy for type 2 diabetes.[8]
The in vitro GK activity assay is performed in 96-well plates at 37°C for 60 minutes. The final reaction mixture (150 µL) contains 25 mM KCl, 100 mM Tris–HCl, 4.5 unit/mL glucose 6-phosphate dehydrogenase, 2 unit/mL recombinant GK, 4 mM glucose, and the test compound. The absorbance at 340 nm is monitored to determine the rate of the reaction.[8]
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase inhibitors (sEHIs) exhibit anti-inflammatory, analgesic, and cardioprotective effects.[9][10] Substituted phenyl-containing urea-based inhibitors have been developed to improve the pharmacokinetic properties of earlier adamantyl-containing inhibitors.[9][10]
Table 3: Pharmacokinetic Parameters of a Phenyl-Urea Based sEH Inhibitor (TPPU) in Mice
| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| TPPU | Higher than adamantyl-containing inhibitors | Larger than adamantyl-containing inhibitors | Longer than adamantyl-containing inhibitors |
Note: Specific values were not provided in the search results, but the relative improvements were highlighted.[9][10]
Oral administration of 1-(4-trifluoro-methoxy-phenyl)-3-(1-propionylpiperidin-4-yl)urea (TPPU) was shown to be more potent than the adamantyl-containing inhibitor t-AUCB in reversing LPS-induced inflammation in mice.[9][10]
Antimicrobial Activity
New urea derivatives have been synthesized and screened for their in vitro antimicrobial activity against various bacterial and fungal strains.[11][12]
Table 4: Antimicrobial Activity of Selected Urea Derivatives
| Compound | Target Organism | Growth Inhibition (%) |
| 3l (adamantyl urea adduct) | Acinetobacter baumannii | 94.5 |
The antimicrobial activity of the urea derivatives is evaluated against a panel of bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus) and fungi (e.g., Candida albicans and Cryptococcus neoformans). Standard antibiotics and antifungals (e.g., Colistin, Vancomycin, Fluconazole) are used as positive controls. The percentage of growth inhibition is determined to assess the antimicrobial potential of the compounds.[11]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of various signaling pathways.
IDO1 Inhibition Pathway
In the context of cancer immunotherapy, the inhibition of IDO1 by phenyl urea derivatives blocks the catabolism of tryptophan. This leads to a decrease in the immunosuppressive metabolite kynurenine and an increase in tryptophan levels in the tumor microenvironment, which can enhance the anti-tumor immune response.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 13262-46-9 | Benchchem [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea [mdpi.com]
- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Silico Modeling and Docking Studies of (2-Phenylphenyl)urea: A Technical Guide
Abstract
(2-Phenylphenyl)urea and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various key biological targets implicated in a range of diseases, including cancer and bacterial infections. This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies that have been instrumental in elucidating the structure-activity relationships (SAR) and mechanism of action of these compounds. We will explore their interactions with crucial enzymes such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cytochrome P450 1B1 (CYP1B1), and Penicillin-Binding Protein 4 (PBP4). This document details the computational methodologies, summarizes key quantitative findings, and visualizes the relevant biological pathways and experimental workflows, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
The this compound scaffold, characterized by a biphenyl moiety linked to a urea group, has emerged as a privileged structure in the design of bioactive molecules. The non-coplanar orientation of the two phenyl rings and the hydrogen bonding capabilities of the urea functional group provide a unique three-dimensional architecture for specific and high-affinity interactions with biological macromolecules. In silico techniques, particularly molecular docking and molecular dynamics simulations, have become indispensable tools for the rational design and optimization of this compound derivatives. These computational approaches allow for the prediction of binding modes, the estimation of binding affinities, and the elucidation of the molecular basis of inhibition, thereby accelerating the drug discovery process.
This guide will delve into the application of these in silico methods to understand the inhibitory activity of this compound derivatives against three therapeutically relevant targets: VEGFR-2, a key regulator of angiogenesis; CYP1B1, an enzyme involved in the metabolism of procarcinogens; and PBP4, a bacterial enzyme crucial for cell wall synthesis and antibiotic resistance.
Biological Targets and Signaling Pathways
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of cancer, contributing to tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The binding of VEGF-A to VEGFR-2 initiates a cascade of downstream signaling events.
Cytochrome P450 1B1 (CYP1B1)
CYP1B1 is a member of the cytochrome P450 superfamily of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds. Notably, CYP1B1 is overexpressed in many human cancers and is implicated in the metabolic activation of procarcinogens to their ultimate carcinogenic forms. Therefore, selective inhibition of CYP1B1 is a promising strategy for cancer chemoprevention and therapy.
Penicillin-Binding Protein 4 (PBP4)
PBP4 is a bacterial enzyme that plays a crucial role in the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. In pathogens like Staphylococcus aureus, PBP4 is associated with resistance to β-lactam antibiotics. Inhibition of PBP4 can restore the susceptibility of resistant bacterial strains to existing antibiotics, making it an attractive target for the development of antibiotic adjuvants. PBP4 functions as a transpeptidase, catalyzing the cross-linking of peptide chains in the peptidoglycan.
In Silico Modeling and Docking Methodologies
The in silico evaluation of this compound derivatives typically follows a structured workflow designed to predict their binding affinity and interaction with the target protein.
Experimental Protocols
A representative protocol for molecular docking of this compound derivatives using the AutoDock suite is outlined below.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollmann charges are assigned to the protein using AutoDockTools (ADT).
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using a chemical drawing software and converted to 3D structures.
-
The energy of each ligand is minimized using a suitable force field.
-
The prepared ligands are saved in the PDBQT file format, with rotatable bonds defined.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are crucial for a focused docking simulation. For VEGFR-2 (PDB ID: 4ASD), typical grid box parameters are centered at X: -24.611, Y: -0.388, Z: -10.929 with dimensions of 20 x 20 x 20 Å and a spacing of 0.375 Å.[1][2]
-
-
Docking Simulation:
-
The docking simulation is performed using AutoDock Vina or a similar algorithm.[3]
-
The Lamarckian Genetic Algorithm is commonly employed for ligand conformational searching.
-
The number of docking runs and the exhaustiveness of the search are specified.
-
-
Analysis of Results:
-
The docking results are ranked based on their predicted binding affinities (e.g., in kcal/mol).
-
The binding poses of the top-ranked ligands are visualized and analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues of the protein.
-
Quantitative Data Summary
The inhibitory activities of various this compound derivatives against the target enzymes are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Inhibitory Activity of this compound Derivatives against VEGFR-2
| Compound ID | Substitution Pattern | VEGFR-2 IC50 (nM) | Reference |
| A7 | ortho-methyl on biphenyl, tertiary amine | 4.06 | [4] |
| B3 | ortho-methyl on biphenyl, tertiary amine | 4.55 | [4] |
| B4 | ortho-methyl on biphenyl, tertiary amine | 5.26 | [4] |
| 11 | Piperazinylquinoxaline | 190 | [5] |
| 10e | Piperazinylquinoxaline | 241 | [5] |
| 6 | Nicotinamide-based | 60.83 | [6] |
| 10 | Nicotinamide-based | 63.61 | [6] |
Table 2: Inhibitory Activity of Biphenyl Urea Derivatives against CYP1B1
| Compound ID | Substitution Pattern | CYP1B1 IC50 (nM) | Selectivity over other CYPs | Reference |
| 5h | meta-chloro | 5 | >2000-fold selective | [7] |
| 5d | methoxy | 69 | >62-fold selective | [7] |
| 5e | methoxy | 58 | >98-fold selective | [7] |
Conclusion
In silico modeling and molecular docking have proven to be powerful tools in the exploration and optimization of this compound derivatives as potent and selective enzyme inhibitors. The studies highlighted in this guide demonstrate the utility of these computational methods in identifying key structural features that govern the inhibitory activity against important therapeutic targets like VEGFR-2, CYP1B1, and PBP4. The quantitative data and detailed methodologies presented herein provide a valuable resource for the scientific community, facilitating further research and development in this promising area of medicinal chemistry. The continued application of these in silico approaches will undoubtedly accelerate the discovery of novel this compound-based therapeutics with improved efficacy and safety profiles.
References
- 1. Unleashing Nature’s potential: a computational approach to discovering novel VEGFR-2 inhibitors from African natural compound using virtual screening, ADMET analysis, molecular dynamics, and MMPBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biphenyl urea derivatives as selective CYP1B1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of phenyl-urea-based small molecules that target penicillin-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the synthesis of (2-Phenylphenyl)urea in a laboratory setting
Abstract
This document provides a detailed laboratory protocol for the synthesis of (2-Phenylphenyl)urea, a valuable research chemical and building block in medicinal chemistry and materials science. The described method is an adaptation of a well-established procedure for the preparation of aryl ureas, utilizing the reaction of 2-aminobiphenyl with potassium cyanate in an acidic aqueous medium. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as N-(biphenyl-2-yl)urea, is an organic compound that serves as a significant scaffold in various research areas. The biphenyl moiety introduces steric bulk and opportunities for further functionalization, making its derivatives candidates for applications in catalysis and as pharmacologically active agents. The urea functional group is a key structural motif in numerous bioactive molecules due to its ability to form strong hydrogen bonds with biological targets. The synthesis protocol detailed herein offers a straightforward and efficient route to this compound from commercially available starting materials.
Chemical Reaction
The synthesis proceeds via the reaction of 2-aminobiphenyl with isocyanic acid, which is generated in situ from the protonation of potassium cyanate in an acidic medium.
Reaction Scheme:
Physicochemical Data and Characterization
The following table summarizes the key physicochemical properties of the starting material and the final product.
| Property | 2-Aminobiphenyl (Starting Material) | This compound (Product) | Reference |
| Molecular Formula | C₁₂H₁₁N | C₁₃H₁₂N₂O | [1] |
| Molecular Weight | 169.22 g/mol | 212.25 g/mol | [1] |
| Appearance | Off-white to tan crystalline solid | White to off-white solid | |
| Melting Point | 49-51 °C | Not explicitly available, expected to be significantly higher than the starting material. | |
| ¹H NMR (DMSO-d₆) | Aromatic protons: ~6.7-7.5 ppm, Amine protons: ~4.9 ppm | Aromatic protons: ~7.16-7.32 ppm, Urea NH protons: broad signals | [1] |
| IR (KBr, cm⁻¹) | N-H stretch: ~3300-3500, Aromatic C-H stretch: ~3000-3100, C=C stretch: ~1450-1600 | N-H stretch: ~3200-3500, C=O stretch: ~1650-1700, N-H bend: ~1600-1650, C-N stretch: ~1450 |
Experimental Protocol
This protocol is adapted from a general and reliable procedure for the synthesis of aryl ureas.[2]
4.1. Materials and Equipment
-
Chemicals:
-
2-aminobiphenyl (C₁₂H₁₁N)
-
Potassium cyanate (KOCN)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water (H₂O)
-
Ethanol (for recrystallization, optional)
-
-
Equipment:
-
Beaker (500 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
-
4.2. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
2-aminobiphenyl is harmful if swallowed or in contact with skin.
-
Glacial acetic acid is corrosive and can cause severe skin burns and eye damage.
-
Handle potassium cyanate with care. Avoid inhalation of dust.
4.3. Synthetic Procedure
-
Dissolution of Starting Material: In a 500 mL beaker, dissolve 0.1 mol of 2-aminobiphenyl in a mixture of 50 mL of glacial acetic acid and 100 mL of deionized water. Gentle warming on a heating plate may be necessary to achieve complete dissolution.
-
Preparation of Cyanate Solution: In a separate beaker, dissolve 0.15 mol of potassium cyanate in 100 mL of deionized water.
-
Reaction Initiation: While stirring the 2-aminobiphenyl solution vigorously, add approximately 10 mL of the potassium cyanate solution. A white precipitate of this compound should begin to form.
-
Completion of Reaction: Once precipitation has started, add the remainder of the potassium cyanate solution rapidly with continued vigorous stirring. The temperature of the mixture may rise.
-
Stirring and Aging: Continue to stir the resulting thick suspension for 30 minutes at room temperature.
-
Isolation of Product: Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water to remove any unreacted salts and acetic acid.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
4.4. Purification
The crude this compound is often of sufficient purity for many applications. If further purification is required, recrystallization from aqueous ethanol can be performed.
4.5. Characterization
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.
-
Obtain an IR spectrum to identify the characteristic functional groups (C=O and N-H of the urea).
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
High-performance liquid chromatography (HPLC) methods for (2-Phenylphenyl)urea analysis
An in-depth guide to the analysis of (2-Phenylphenyl)urea using High-Performance Liquid Chromatography (HPLC) is detailed below, offering comprehensive application notes and protocols tailored for researchers, scientists, and professionals in drug development. This document provides a robust framework for the quantification and analysis of this compound, a compound of interest in various research and pharmaceutical contexts.
Application Note: Analysis of this compound by Reversed-Phase HPLC
Introduction
This compound, also known as 2-biphenylurea, is a compound that may be synthesized as a pharmaceutical intermediate or studied for its biological activities. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of aromatic urea compounds due to its specificity, sensitivity, and reproducibility. This application note describes a reversed-phase HPLC method suitable for the determination of this compound.
Principle of the Method
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (typically C18) and the mobile phase is a polar mixture, usually of water and an organic solvent like acetonitrile or methanol. This compound, being a relatively nonpolar compound, is retained on the stationary phase. By manipulating the composition of the mobile phase, the analyte is eluted and separated from other components in the sample. Detection is achieved using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance in the ultraviolet region.
Chromatographic Conditions
Based on established methods for similar phenylurea compounds, the following chromatographic conditions are recommended as a starting point for the analysis of this compound. Method optimization may be required depending on the specific sample matrix and analytical instrumentation.
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water |
| Gradient Elution | A gradient program starting with a higher proportion of water and increasing the acetonitrile concentration over time is recommended for optimal separation. A potential starting gradient could be: 0-2 min (40% ACN), 2-15 min (40-80% ACN), 15-17 min (80% ACN), 17-18 min (80-40% ACN), 18-25 min (40% ACN). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (based on typical absorbance for phenylureas)[1] or 210 nm[2] |
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetonitrile or methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
2. Sample Preparation
The sample preparation protocol will vary depending on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like biological fluids or formulations, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. A general procedure for a solid sample is as follows:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Transfer the sample to a volumetric flask.
-
Add a suitable extraction solvent (e.g., acetonitrile/water mixture) and extract the analyte by shaking or sonication.
-
Dilute to the mark with the extraction solvent.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial before injection.
3. Method Validation Parameters (Illustrative)
For quantitative analysis, the method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their acceptable limits, based on data for related phenylurea compounds.
| Validation Parameter | Typical Range/Limit | Reference for Phenylureas |
| Linearity (r²) | > 0.999 | Linearity over three decades has been demonstrated for phenylurea herbicides.[1] |
| Accuracy (% Recovery) | 80 - 120% | Mean recoveries for phenylureas in spiked water ranged from 74% to 104%.[1] |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 3% | - |
| Limit of Detection (LOD) | Dependent on instrumentation and analyte response. | Instrument detection limits for phenylureas are approximately 0.01 mg/L with DAD.[1] |
| Limit of Quantification (LOQ) | Typically 3 times the LOD. | - |
Visualizations
Below are diagrams illustrating the key aspects of the HPLC analysis workflow and the instrumental setup.
References
- 1. EP0447746A1 - A method for separating Diphenylurea(DPU) and phenylthiohydantoin-tryptophan (PTH-TRP) allowing unambiguous indentification of TRP in automatic sequence analysis - Google Patents [patents.google.com]
- 2. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (2-Phenylphenyl)urea Scaffold in Enzyme Inhibition Assays for Soluble Epoxide Hydrolase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (2-Phenylphenyl)urea scaffold is a key structural motif found in a class of potent enzyme inhibitors. While "this compound" itself is not extensively documented as a specific inhibitor, its core structure is central to numerous diaryl urea derivatives that demonstrate significant inhibitory activity against soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of signaling lipids, making it a promising therapeutic target for a range of diseases. This document provides detailed application notes and protocols for utilizing compounds based on the phenyl urea scaffold in sEH enzyme inhibition assays.
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties.[1][2][3] By inhibiting sEH, the levels of beneficial EETs are increased, offering therapeutic potential for conditions such as hypertension, inflammation, neuropathic pain, and even neurodegenerative diseases like Alzheimer's.[1][2][3][4] Urea-based compounds have emerged as a prominent class of competitive, reversible, and highly potent sEH inhibitors.[5] The urea functional group is critical for binding within the catalytic pocket of the hydrolase, forming hydrogen bonds with key amino acid residues such as Asp333 and tyrosine.[5]
Quantitative Data Summary
The inhibitory potency of various urea-based derivatives against soluble epoxide hydrolase is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several representative urea-based sEH inhibitors against both human (HsEH) and murine (MsEH) enzymes.
| Compound | Scaffold | Enzyme Target | IC50 (nM) | Reference |
| N,N'-dicyclohexylurea (DCU) | Dialkyl Urea | MsEH | 22 ± 3 (Ki) | --INVALID-LINK-- |
| N,N'-dicyclohexylurea (DCU) | Dialkyl Urea | HsEH | 30 ± 2 (Ki) | --INVALID-LINK-- |
| 1-(4-Chloro-phenyl)-3-(1-propionyl-piperidin-4-yl)-urea (CPPU) | Phenyl Urea | MsEH | 2.0 ± 0.2 | --INVALID-LINK-- |
| 1-(4-Trifluoro-methoxy-phenyl)-3-(1-propionyl-piperidin-4-yl)-urea (TPPU) | Phenyl Urea | MsEH | 1.1 ± 0.1 | --INVALID-LINK-- |
| 1-(1-methanesulfonyl-piperidin-4-yl)-3-(4-trifluoromethoxy-phenyl)-urea (TPUS) | Phenyl Urea | MsEH | 0.9 ± 0.1 | --INVALID-LINK-- |
| 4f (an adamantyl sulfonyl urea derivative) | Adamantyl Sulfonyl Urea | HsEH | 2.94 | --INVALID-LINK-- |
| 4l (an adamantyl sulfonyl urea derivative) | Adamantyl Sulfonyl Urea | HsEH | 1.69 | --INVALID-LINK-- |
Signaling Pathway
The inhibition of soluble epoxide hydrolase by this compound derivatives directly impacts the arachidonic acid cascade. By blocking the degradation of EETs, these inhibitors enhance their beneficial downstream effects.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 3. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: (2-Phenylphenyl)urea as a Chemical Probe for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Phenylphenyl)urea and its derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds can increase the levels of EETs, making them valuable tools for studying inflammation, hypertension, and pain.[1][2][3] Beyond its established role as an sEH inhibitor, the this compound scaffold serves as a versatile chemical probe for broader protein studies, enabling the identification of novel protein targets and the elucidation of complex biological pathways.
These application notes provide detailed protocols for utilizing this compound as a chemical probe for protein studies, including enzyme inhibition assays and advanced proteomics techniques for target identification.
Data Presentation
The inhibitory activity of urea-based compounds against soluble epoxide hydrolase (sEH) is a critical parameter. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several urea-based sEH inhibitors, including a representative derivative of the this compound scaffold, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU).[1]
| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) |
| APAU | 7.0 | 9.0 |
| CPPU | 10 | 23 |
| TPPU | 3.7 | 8.3 |
| TCPU | 0.4 | 5.3 |
| TUPS | 2.9 | 5.1 |
| t-AUCB | 1.3 | 8.0 |
| t-TUCB | 5.2 | 11 |
Signaling Pathway
This compound and its derivatives primarily exert their biological effects by inhibiting soluble epoxide hydrolase (sEH). This enzyme is a critical component of the arachidonic acid cascade. The inhibition of sEH prevents the conversion of epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs), thereby potentiating the beneficial effects of EETs.
Experimental Protocols
Protocol 1: Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of this compound or its derivatives against sEH using a fluorometric assay. The assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product by sEH.
Materials:
-
Recombinant human or murine sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0)
-
Non-fluorescent sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
This compound or its derivatives
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in sEH assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the recombinant sEH to the desired concentration in cold sEH assay buffer. Keep the enzyme on ice.
-
Assay Reaction: a. To each well of the 96-well plate, add 180 µL of sEH assay buffer. b. Add 10 µL of the diluted this compound solution or vehicle control (for uninhibited reaction) to the respective wells. c. Add 10 µL of the diluted sEH enzyme solution to each well, except for the no-enzyme control wells. d. Incubate the plate at 30°C for 5 minutes.
-
Initiation of Reaction: Add 5 µL of the sEH substrate solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor. b. Determine the percent inhibition for each concentration relative to the uninhibited control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Target Identification using Affinity Chromatography Coupled with Mass Spectrometry
This protocol outlines a general workflow for identifying the protein targets of this compound from a complex biological sample using affinity chromatography. This requires the synthesis of a functionalized this compound derivative that can be immobilized on a solid support.
Part A: Synthesis of a Functionalized this compound for Immobilization
To perform affinity chromatography, this compound needs to be modified with a linker arm terminating in a reactive functional group (e.g., a primary amine or a carboxylic acid) for coupling to a pre-activated chromatography resin. The linker should be attached to a position on the this compound scaffold that does not interfere with its protein binding. A plausible approach is to functionalize the second phenyl ring.
Workflow for Synthesis of an Amine-Functionalized Probe:
-
Nitration: Selectively nitrate the 4'-position of the 2-phenylphenol precursor.
-
Etherification: Couple the nitrated phenol with a protected amino-linker (e.g., N-Boc-protected aminoalkyl halide).
-
Urea Formation: Convert the phenolic hydroxyl group to an amine and subsequently react with an isocyanate to form the urea moiety.
-
Reduction and Deprotection: Reduce the nitro group to an amine and deprotect the linker's terminal amine to yield the functionalized probe.
Part B: Immobilization of the Functionalized Probe
-
Resin Activation: Use a pre-activated resin such as NHS-activated agarose beads.
-
Coupling Reaction: Incubate the amine-functionalized this compound probe with the activated resin according to the manufacturer's protocol. This will form a stable amide bond, covalently linking the probe to the beads.
-
Blocking: Block any remaining active sites on the resin using a small molecule amine (e.g., ethanolamine).
-
Washing: Thoroughly wash the resin to remove any unreacted probe and blocking agent.
Part C: Affinity Chromatography and Protein Identification
Procedure:
-
Preparation of Cell Lysate: a. Harvest cells of interest and wash with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Affinity Pull-down: a. Incubate the clarified cell lysate with the this compound-conjugated beads (and control beads without the probe) for 2-4 hours at 4°C with gentle rotation. b. Pellet the beads by centrifugation and discard the supernatant. c. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: a. Elute the bound proteins from the beads using a competitive elution with an excess of free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Protein Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Visualize the proteins by Coomassie or silver staining. Excise unique bands that appear in the probe pull-down but not in the control. c. Alternatively, perform in-solution or in-gel digestion of the eluted proteins with trypsin. d. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: a. Use a proteomics software suite to identify the proteins from the MS/MS data by searching against a protein database. b. Compare the proteins identified from the probe pull-down with the control pull-down to identify specific binding partners of this compound.
Protocol 3: Competitive Pull-Down Assay for Target Validation
This protocol is used to validate the specific interaction between this compound and a potential target protein identified through affinity chromatography.
Procedure:
-
Pre-incubation with Free Compound: a. Prepare two tubes of cell lysate. b. To one tube, add an excess of free this compound and incubate for 1 hour at 4°C. To the other tube, add the vehicle control.
-
Affinity Pull-down: a. Add the this compound-conjugated beads to both tubes and proceed with the affinity pull-down and washing steps as described in Protocol 2.
-
Analysis: a. Elute the bound proteins and analyze by Western blotting using an antibody specific to the putative target protein. b. A significant reduction in the amount of the target protein pulled down in the presence of the free compound competitor confirms a specific interaction.
References
- 1. Compound immobilization and drug-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Phenylphenyl)urea and its Analogs as Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Phenylphenyl)urea and its derivatives are a class of potent, small-molecule inhibitors of soluble epoxide hydrolase (sEH).[1][2] sEH is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[3][4] By inhibiting sEH, these urea-based compounds increase the endogenous levels of EETs, which have demonstrated anti-inflammatory, analgesic, and antihypertensive properties in various preclinical models.[5][6][7] This makes sEH an attractive therapeutic target for a range of inflammatory and cardiovascular diseases.[4]
These application notes provide detailed protocols for in vitro and in vivo assays to characterize the activity of this compound and its analogs. While specific data for this compound is limited in published literature, data for the structurally related and well-characterized sEH inhibitor, 1-(4-Trifluoromethoxy-phenyl)-3-(1-propionyl-piperidin-4-yl)-urea (TPPU), is used as a representative example for quantitative analysis and experimental procedures.
Signaling Pathway of Soluble Epoxide Hydrolase (sEH) Inhibition
The mechanism of action of this compound and its analogs involves the modulation of the arachidonic acid metabolic pathway.
Caption: sEH metabolizes anti-inflammatory EETs to pro-inflammatory DHETs.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and in vivo pharmacokinetic properties of the representative sEH inhibitor, TPPU.
Table 1: In Vitro Inhibitory Activity of TPPU against Soluble Epoxide Hydrolase [3]
| Enzyme Source | IC50 (nM) |
| Human sEH | 3.7 |
| Murine sEH | 8.3 |
Table 2: Pharmacokinetic Parameters of TPPU in Mice (Oral Administration) [3]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 0.1 | 45 ± 14 | 1.0 ± 0.0 | 160 ± 88 | 2.6 ± 1.2 |
| 0.3 | 141 ± 18 | 1.3 ± 0.5 | 586 ± 88 | 3.1 ± 0.3 |
| 1.0 | 410 ± 26 | 2.0 ± 0.0 | 2120 ± 131 | 3.4 ± 0.2 |
| 3.0 | 856 ± 103 | 2.7 ± 1.2 | 5113 ± 713 | 3.8 ± 0.4 |
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound or its analogs against human or murine sEH using a fluorescent substrate.[3][8]
Caption: Workflow for the in vitro sEH fluorescent inhibition assay.
Materials:
-
Recombinant human or murine sEH
-
This compound or analog (e.g., TPPU)
-
Cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (CMNPC) fluorescent substrate
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the sEH enzyme to the desired concentration in assay buffer.
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.
-
Prepare the CMNPC substrate solution in assay buffer.
-
-
Assay Protocol:
-
Add 100 µL of the sEH enzyme solution to each well of the 96-well plate.
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 5 minutes at 30°C.
-
Initiate the reaction by adding 100 µL of the CMNPC substrate solution to each well.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) at 30°C for 10-20 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Anti-inflammatory Assay (LPS-Challenge Model)
This protocol describes an in vivo model to evaluate the anti-inflammatory efficacy of this compound or its analogs in mice challenged with lipopolysaccharide (LPS).[7][9]
Caption: Workflow for the in vivo LPS-induced inflammation model.
Materials:
-
Male Swiss Webster mice (or other suitable strain)
-
This compound or analog (e.g., TPPU)
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for compound administration (e.g., corn oil)
-
Sterile saline
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
-
Standard laboratory animal handling and dosing equipment
Procedure:
-
Animal Acclimatization:
-
House mice in a controlled environment for at least one week prior to the experiment.
-
-
Compound Administration:
-
Prepare a suspension of the test compound in the vehicle at the desired concentrations.
-
Administer the test compound or vehicle to the mice via oral gavage.
-
-
LPS Challenge:
-
Two hours after compound administration, inject the mice intraperitoneally with LPS (e.g., 0.5-1 mg/kg) dissolved in sterile saline.
-
-
Sample Collection:
-
At a predetermined time point after LPS administration (e.g., 1.5 hours for peak TNF-α response), collect blood samples via cardiac puncture or other approved method into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the plasma cytokine levels between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in cytokine levels in the compound-treated group indicates anti-inflammatory activity.
-
Conclusion
The provided protocols and data for the representative sEH inhibitor TPPU offer a robust framework for the preclinical evaluation of this compound and its analogs. These assays are essential for determining the potency, efficacy, and pharmacokinetic profile of novel sEH inhibitors, thereby guiding further drug development efforts for a variety of inflammatory-mediated diseases. Researchers should adapt these protocols as necessary for their specific experimental conditions and institutional guidelines.
References
- 1. This compound | 13262-46-9 | Benchchem [benchchem.com]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation of (2-Phenylphenyl)urea for Preclinical Animal Studies
Introduction
(2-Phenylphenyl)urea is a chemical scaffold of interest in various research fields, including catalysis and potentially drug discovery.[1] Like many new chemical entities (NCEs), compounds with a phenylurea structure can exhibit poor aqueous solubility, presenting a significant challenge for in vivo evaluation in animal models. Achieving consistent and adequate drug exposure is paramount for accurately assessing pharmacokinetics, efficacy, and toxicology.
This document provides detailed protocols and guidance for the formulation of this compound, focusing on the development of a simple, robust oral suspension suitable for early-stage preclinical research. The strategies outlined are broadly applicable to other poorly water-soluble compounds.
Physicochemical Properties of this compound
A thorough understanding of the compound's physicochemical properties is the first step in developing a suitable formulation. While some data is available, key parameters like aqueous solubility and LogP must be determined experimentally.
| Property | Value | Source/Comment |
| CAS Number | 13262-46-9 | [1] |
| Molecular Formula | C₁₃H₁₂N₂O | [2] |
| Molecular Weight | 212.25 g/mol | [1][2] |
| Appearance | Solid (Assumed) | Based on typical urea derivatives. |
| Aqueous Solubility | Data not available | Must be determined experimentally. Assumed to be low. |
| Solubility in Vehicles | Data not available | Must be determined experimentally (e.g., in PEG 400, corn oil). |
| pKa | Data not available | Must be determined experimentally. The urea functional group is very weakly basic. |
| LogP | Data not available | Must be determined experimentally. Predicted to be high, indicating lipophilicity. |
Formulation Strategies for Poorly Soluble Compounds
For preclinical studies, the primary goal is to ensure consistent bioavailability. The choice of formulation depends on the required dose, the administration route, and the compound's properties.
Caption: Formulation decision workflow for this compound.
For early-stage oral studies, an aqueous suspension is often the most practical and widely used approach. It avoids high concentrations of organic solvents or surfactants that could affect the compound's intrinsic absorption or cause toxicity.[3][4]
Commonly Used Excipients for Oral Suspensions
The selection of appropriate excipients is critical for maintaining the physical stability of the suspension and ensuring uniform dosing.
| Excipient Class | Example(s) | Typical Concentration (w/v) | Purpose |
| Suspending/Viscosity Agent | Methylcellulose (MC), Carboxymethylcellulose (CMC) Sodium, Hydroxypropyl Methylcellulose (HPMC), Xanthan Gum | 0.5% - 2.0% | Increases viscosity of the vehicle to slow down particle sedimentation.[5] |
| Wetting Agent/Surfactant | Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS) | 0.1% - 0.5% | Reduces surface tension between the drug particles and the vehicle, allowing for easier dispersion.[3] |
| Vehicle | Purified Water, 0.9% Saline, Phosphate Buffer | q.s. to final volume | The liquid medium in which the drug is dispersed.[5] |
| Co-solvent (Optional) | Propylene Glycol (PPG), Polyethylene Glycol (PEG 300/400) | 5% - 20% | Can be used to dissolve a portion of the drug, but may impact intrinsic properties.[4][6] |
Experimental Protocol: Preparation of an Oral Suspension (10 mg/mL)
This protocol details the preparation of a 100 mL batch of a 10 mg/mL oral suspension of this compound. The concentration should be adjusted based on the specific dosage required for the animal study.
Materials and Equipment
-
This compound powder
-
0.5% (w/v) Methylcellulose (or CMC Sodium) in purified water
-
0.2% (w/v) Tween® 80 in purified water (Wetting solution)
-
Purified Water
-
Analytical balance
-
Mortar and pestle
-
Spatula
-
Graduated cylinders (10 mL, 100 mL)
-
Glass beaker (150 mL)
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for improved particle size reduction)
-
Storage bottle (amber glass)
Workflow for Suspension Preparation
Caption: Step-by-step workflow for preparing an oral suspension.
Step-by-Step Procedure
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose (MC) in purified water. This may require heating or overnight stirring to fully dissolve. Let it cool to room temperature before use.
-
Weigh Compound: Accurately weigh 1.0 g of this compound using an analytical balance.
-
Particle Size Reduction: Transfer the weighed powder to a clean mortar. Gently triturate the powder with the pestle for 2-3 minutes to break up any aggregates and ensure a fine, uniform particle size.[7]
-
Wetting the Powder: Add a small volume (approx. 2-3 mL) of the wetting solution (0.2% Tween® 80) to the powder in the mortar.
-
Form a Paste: Triturate the mixture thoroughly to form a smooth, uniform paste, ensuring there are no dry clumps of powder.[8] This step is crucial for preventing particle agglomeration.
-
Dilution: Gradually add approximately 25 mL of the 0.5% MC vehicle to the paste while continuing to mix. This creates a pourable liquid.
-
Transfer: Carefully transfer the contents of the mortar into a 150 mL beaker containing a magnetic stir bar. Use additional vehicle to rinse the mortar and pestle multiple times, adding the rinsings to the beaker to ensure a complete transfer of the drug.[8]
-
Final Volume Adjustment: Add the 0.5% MC vehicle to the beaker to bring the total volume to 100 mL (quantity sufficient, or 'qs').
-
Homogenization: Place the beaker on a magnetic stirrer and mix for at least 30 minutes to ensure a uniform suspension. If available, a homogenizer can be used for a few minutes to further reduce particle size and improve stability.
-
Storage: Transfer the final suspension to a labeled, light-resistant (amber) bottle. Store at 2-8°C. Always re-suspend thoroughly by shaking vigorously before each use.
Biological Context: Potential Mechanism of Action
Phenylurea derivatives have been investigated as inhibitors of various protein kinases, including those involved in cancer cell signaling such as c-MET and VEGFR-2.[9] These receptors are critical for processes like angiogenesis, cell proliferation, and survival. An effective formulation is essential to deliver the compound to its target in vivo to test such hypotheses.
Caption: Potential inhibitory action on a receptor tyrosine kinase pathway.
Disclaimer: This document is intended for research professionals. This compound is for research use only and not for human or veterinary use.[1] All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare. The proposed formulation should be tested for stability and homogeneity before use in pivotal studies.
References
- 1. This compound | 13262-46-9 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 6. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. m.youtube.com [m.youtube.com]
- 9. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
The (2-Phenylphenyl)urea Scaffold: A Versatile Framework in Medicinal Chemistry and Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The (2-Phenylphenyl)urea, also known as 2-biphenylurea, scaffold has emerged as a privileged structure in modern medicinal chemistry. Its unique conformational properties and ability to form multiple hydrogen bonds with biological targets have led to its incorporation into a wide array of therapeutic agents.[1][2][3] This document provides a comprehensive overview of the applications of the this compound scaffold, detailing its role in the development of enzyme inhibitors and other therapeutic agents. It also includes detailed protocols for the synthesis and biological evaluation of compounds based on this versatile framework.
Applications in Drug Discovery
The this compound moiety is a key pharmacophore in numerous clinically approved and investigational drugs.[1][2] Its rigid, planar structure, arising from the delocalization of nitrogen lone pairs into the carbonyl group, allows for specific and high-affinity interactions with protein targets.[1] This scaffold has been successfully employed in the design of inhibitors for a variety of enzymes, particularly kinases, and other important biological targets.
Anticancer Agents
A significant application of the this compound scaffold is in the development of anticancer drugs.[2][4] Many derivatives have been synthesized and evaluated for their potent inhibitory effects on key signaling pathways involved in cancer progression.
-
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1][5] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[6] Molecular docking studies have shown that the urea moiety can form crucial hydrogen bonds with the hinge region of the VEGFR-2 active site.[6][7]
-
CYP1B1 Inhibitors: Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in a wide range of human tumors and is involved in the metabolic activation of procarcinogens.[8][9] Inhibition of CYP1B1 is a promising strategy for cancer therapy and prevention. Biphenyl urea derivatives have been developed as highly potent and selective inhibitors of CYP1B1.[8]
Other Therapeutic Areas
The versatility of the this compound scaffold extends beyond oncology. Researchers have explored its potential in various other therapeutic areas:
-
Antimicrobial Agents: Certain urea derivatives have demonstrated significant antimicrobial and antifungal activity.[10][11][12]
-
β2-Adrenoreceptor Agonists: Substituted phenyl urea derivatives have been discovered as novel long-acting β2-adrenoreceptor agonists, with potential applications in respiratory diseases.[13]
-
IDO1 Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) is an important immunotherapeutic target in cancer. Phenyl urea derivatives have been designed and evaluated as IDO1 inhibitors.[14]
Quantitative Data Summary
The following tables summarize the biological activity of representative this compound derivatives from the literature.
Table 1: this compound Derivatives as CYP1B1 Inhibitors [8]
| Compound | Substitution | IC50 (CYP1B1) | Selectivity over CYP1A1, CYP1A2, CYP3A4, CYP2D6 |
| 5h | meta-chloro | 5 nM | >2000-fold |
| 5d | methoxy | 69 nM | >62-fold |
| 5e | methoxy | 58 nM | >98-fold |
Table 2: this compound Derivatives as VEGFR-2 Inhibitors [6]
| Compound | IC50 (VEGFR-2) |
| A7 | 4.06 nM |
| B3 | 4.55 nM |
| B4 | 5.26 nM |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of unsymmetrical N,N'-diaryl ureas involves the reaction of an amine with an isocyanate.[5][15] An alternative one-pot, two-step protocol using microwave assistance has also been developed for the synthesis of N,N'-disubstituted ureas.[16]
Protocol 1: General Synthesis of this compound Derivatives from Isocyanates [3][15]
-
Preparation of the Isocyanate:
-
To a stirred solution of the desired aniline (e.g., 2-aminobiphenyl) (0.01 mol) in a suitable solvent such as dichloromethane (50 mL), add triphosgene (0.005 mol) in portions at 15-20 °C.
-
Maintain the reaction at room temperature for 2 hours, then reflux for 5-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, concentrate the reaction mixture under reduced pressure to obtain the crude isocyanate.
-
-
Urea Formation:
-
Dissolve the desired amine (0.01 mol) in acetone (50 mL).
-
To this solution, add the prepared isocyanate (0.01 mol) in acetone (10 mL) while keeping the temperature below 40 °C.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC.
-
Upon completion, the product often precipitates. Filter the solid, wash with cold acetone (5 mL), and dry under vacuum at 60-65 °C for 2 hours.
-
If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.
-
Biological Evaluation Protocols
Protocol 2: In Vitro VEGFR-2 Kinase Assay [1][10][17][18][19]
This protocol is based on a generic kinase assay kit, such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Thaw the kinase assay buffer, ATP, and kinase substrate on ice.
-
Dilute the VEGFR-2 enzyme in kinase assay buffer to the desired concentration.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the diluted test compound to each well. For control wells, add 5 µL of DMSO.
-
Add 20 µL of the diluted VEGFR-2 enzyme to each well.
-
Add 25 µL of a master mix containing the kinase substrate and ATP to initiate the reaction.
-
Incubate the plate at 30°C for 45 minutes.
-
After incubation, add 50 µL of Kinase-Glo™ MAX reagent to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition of VEGFR-2 activity for each compound concentration and determine the IC50 value.
-
Protocol 3: In Vitro CYP1B1 Inhibition Assay (EROD Assay) [20]
This assay measures the O-deethylation of 7-ethoxyresorufin (EROD) to the fluorescent product resorufin.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of recombinant human CYP1B1 enzyme in a suitable buffer.
-
Prepare a solution of 7-ethoxyresorufin and NADPH in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the CYP1B1 enzyme solution to each well and pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding the 7-ethoxyresorufin and NADPH solution.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the resorufin product using a fluorescence plate reader (Excitation ~530 nm, Emission ~590 nm).
-
Calculate the percent inhibition of CYP1B1 activity and determine the IC50 value.
-
Protocol 4: Anti-proliferative Activity Assay (MTT Assay) [21]
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the this compound scaffold.
Caption: VEGFR-2 Signaling Pathways in Cancer.
Caption: CYP1B1-Mediated Activation of Wnt/β-catenin Signaling.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 9. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Our review on the role of CYP1B1 in cancer development is out in Cancer Treatment Reviews! - D'Uva's Lab [duvalab.com]
- 15. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. citeab.com [citeab.com]
- 19. biocompare.com [biocompare.com]
- 20. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating (2-Phenylphenyl)urea in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2-Phenylphenyl)urea belongs to the class of urea derivatives, a group of compounds known for their diverse biological activities, including potential as anticancer agents.[1] Members of this class have been shown to exert their effects through various mechanisms, such as inhibition of tubulin polymerization and modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.[1][2] For instance, a novel biphenyl urea derivative, TPD7, has been demonstrated to inhibit the proliferation and invasion of breast cancer cells by down-regulating the expression of CXCR4 and inactivating the ERK signaling pathway.[3] Other urea-based compounds have been found to induce mitochondrial membrane depolarization and synergize with existing chemotherapeutics in triple-negative breast cancer models.[4]
These application notes provide a comprehensive framework for the experimental design to elucidate the cellular and molecular effects of this compound in a cell culture setting. The protocols detailed below will guide researchers in assessing its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Experimental Design Workflow
The following diagram outlines a logical workflow for characterizing the effects of this compound.
Caption: A general workflow for the cellular characterization of this compound.
Hypothesized Signaling Pathway
Based on existing literature for similar urea derivatives, a plausible mechanism of action for this compound could involve the inhibition of the CXCR4 signaling pathway, which is crucial for cell migration and invasion.[3]
Caption: Hypothesized inhibition of the CXCR4/ERK pathway by this compound.
Data Presentation
Quantitative results from the following experiments should be tabulated for clarity and ease of comparison.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) at 48h | Doxorubicin IC50 (µM) at 48h (Positive Control) |
|---|---|---|
| Breast Cancer (e.g., MDA-MB-231) | Value | Value |
| Lung Cancer (e.g., A549) | Value | Value |
| Normal Fibroblast (e.g., WI-38) | Value | Value |
Table 2: Apoptosis Analysis
| Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---|---|---|
| Vehicle Control (DMSO) | Value | Value |
| This compound (IC50) | Value | Value |
| This compound (2x IC50) | Value | Value |
| Staurosporine (Positive Control) | Value | Value |
Table 3: Cell Cycle Distribution
| Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Vehicle Control (DMSO) | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
| Nocodazole (Positive Control) | Value | Value | Value |
Table 4: Relative Protein Expression (Western Blot Densitometry)
| Target Protein | Vehicle Control | This compound (IC50) | Fold Change |
|---|---|---|---|
| p-ERK / Total ERK | 1.0 | Value | Value |
| Bcl-2 / β-actin | 1.0 | Value | Value |
| Cleaved Caspase-3 / β-actin | 1.0 | Value | Value |
Table 5: Relative Gene Expression (qPCR)
| Target Gene | Vehicle Control (Relative Quantity) | This compound (IC50) (Relative Quantity) | Fold Change (2^-ΔΔCT) |
|---|---|---|---|
| CXCR4 | 1.0 | Value | Value |
| MMP2 | 1.0 | Value | Value |
| MMP9 | 1.0 | Value | Value |
| 18S rRNA (Housekeeping) | 1.0 | 1.0 | 1.0 |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[5]
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for MTT incubation step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control wells. Incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]
-
Incubation: Incubate the plate at 37°C for 3-4 hours, protected from light, until purple formazan crystals are visible.
-
Solubilization: Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins to assess the activation state of signaling pathways.[9][10]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells as desired, then wash with cold PBS and lyse with lysis buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of target genes.[11]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for CXCR4, MMP2, MMP9, and a housekeeping gene like 18S rRNA or GAPDH)
-
qPCR instrument
Protocol:
-
RNA Extraction: Treat cells as desired and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[11]
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of target genes to the housekeeping gene.[11]
References
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel biphenyl urea derivate inhibits the invasion of breast cancer through the modulation of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AI-2 Induces Urease Expression Through Downregulation of Orphan Response Regulator HP1021 in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of (2-Phenylphenyl)urea synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of (2--Phenylphenyl)urea synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of (2-Phenylphenyl)urea, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction yield is consistently low. What are the possible causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily when reacting 2-biphenyl isocyanate with ammonia.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and optimal temperature. For the aqueous synthesis method, maintaining a low temperature (0-5 °C) is crucial to minimize side reactions of the isocyanate with water.
-
Side Reactions: The isocyanate group is highly reactive and can undergo side reactions. A common side reaction is the formation of a symmetrical diarylurea (N,N'-bisthis compound) if the isocyanate reacts with any trace amounts of 2-aminobiphenyl starting material. Another possibility is the reaction of the isocyanate with water, which can lead to the formation of an unstable carbamic acid that decomposes to 2-aminobiphenyl and carbon dioxide.
-
Steric Hindrance: The bulky 2-phenylphenyl group can sterically hinder the approach of the nucleophile (ammonia). Ensuring adequate mixing and a sufficient concentration of the amine can help mitigate this.
To improve the yield:
-
Optimize Reaction Temperature: For the reaction of 2-biphenyl isocyanate with ammonia in an aqueous medium, maintaining the temperature between 0-5 °C can enhance the stability of the isocyanate and favor the desired reaction.
-
Control Reagent Addition: Slow, dropwise addition of the isocyanate to the amine solution can help to control the reaction temperature and minimize side reactions.
-
Use of an Anhydrous Organic Solvent: Performing the reaction in a dry aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of the isocyanate and improve yields.
Q2: I am observing an insoluble white precipitate in my reaction mixture that is not my desired product. What could it be?
A2: An insoluble white precipitate other than this compound is likely a symmetrical urea byproduct, such as N,N'-bisthis compound. This can form if there is unreacted 2-aminobiphenyl in your 2-biphenyl isocyanate starting material, or if the isocyanate reacts with the amine formed from its hydrolysis.
To avoid this:
-
Ensure the purity of your 2-biphenyl isocyanate starting material.
-
Use anhydrous reaction conditions to prevent the hydrolysis of the isocyanate.
Q3: My final product has a low melting point and appears impure after purification. How can I improve the purity?
A3: Low purity and a broad melting point range are indicative of contaminants. The primary method for purifying this compound is recrystallization.
-
Choosing the Right Solvent: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For substituted ureas, common recrystallization solvents include ethanol, methanol, or a mixture of ethanol and water. Given the aromatic nature of this compound, a solvent system of ethanol or an ethanol/water mixture is a good starting point.
-
Recrystallization Technique: Dissolve the crude product in a minimal amount of the hot solvent. If impurities are visible, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction progress. Spot the reaction mixture alongside the starting materials (2-aminobiphenyl or 2-biphenyl isocyanate) on a silica gel TLC plate. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progression of the reaction. A suitable eluent system for this non-polar compound would be a mixture of hexane and ethyl acetate.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Synthesis of this compound via Isocyanate in an Aqueous Medium (Green Chemistry Approach)
This protocol is adapted from a general procedure for the synthesis of unsymmetrical N,N'-diphenyl ureas in water.
Materials:
-
2-Biphenyl isocyanate
-
Ammonia solution (e.g., 28-30% in water)
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, place the ammonia solution and cool it to 0-5 °C using an ice bath.
-
Slowly add 2-biphenyl isocyanate (1 equivalent) dropwise to the cold, stirring ammonia solution.
-
Maintain the temperature of the reaction mixture between 0-5 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30-60 minutes.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain this compound. In many cases, the product obtained from this method is of high purity and may not require further purification.
Protocol 2: Synthesis of this compound in an Organic Solvent
Materials:
-
2-Biphenyl isocyanate
-
Ammonia gas or a solution of ammonia in an organic solvent (e.g., methanol)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel under an inert atmosphere.
-
Dissolve 2-biphenyl isocyanate (1 equivalent) in the anhydrous organic solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting isocyanate is consumed.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Protocol 3: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling with stirring.
-
If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained.
-
If the product is still not dissolving well, a small amount of hot water can be added dropwise to the ethanol solution to increase the polarity of the solvent system.
-
Once a clear solution is obtained at the boiling point, remove the flask from the heat source.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for about 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven.
Data Presentation
The following table summarizes expected outcomes for the synthesis of this compound based on different synthetic approaches. Please note that actual yields and purity may vary depending on the specific experimental conditions and the scale of the reaction.
| Method | Starting Materials | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Typical Purity (%) | Notes |
| Aqueous Synthesis | 2-Biphenyl isocyanate, Ammonia | Water | 0 - 5 | 30 - 60 min | 85 - 95 | >95 | Environmentally friendly, often requires no further purification. |
| Organic Solvent | 2-Biphenyl isocyanate, Ammonia | THF or DCM | 0 to RT | 2 - 4 hours | 80 - 90 | >90 (before recrystallization) | Anhydrous conditions are crucial to prevent side reactions. |
| In-situ Isocyanate Generation | 2-Aminobiphenyl, Triphosgene, then Ammonia | THF | 0 to RT | 3 - 5 hours | 70 - 85 | >90 (before recrystallization) | Avoids handling of potentially hazardous isocyanate. |
Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Key Reaction Pathway
This diagram illustrates the primary chemical transformation in the synthesis of this compound from 2-biphenyl isocyanate and ammonia.
Optimization of reaction conditions for (2-Phenylphenyl)urea synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (2-Phenylphenyl)urea. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of 2-aminobiphenyl with a suitable isocyanate source. This reaction is a nucleophilic addition of the primary amine to the isocyanate group, forming the urea linkage. While various isocyanate sources can be used, reacting 2-aminobiphenyl directly with an appropriate isocyanate is a common approach.
Q2: What are the potential side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions of concern are the formation of symmetric ureas and biuret. Symmetric urea (N,N'-bisthis compound) can form if the isocyanate intermediate reacts with another molecule of 2-aminobiphenyl. Biuret formation can occur if the newly formed urea product reacts with another molecule of isocyanate. Careful control of stoichiometry and reaction conditions is crucial to minimize these byproducts.
Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
Side reactions: As mentioned in Q2, the formation of side products will consume your starting materials and reduce the yield of the desired product.
-
Purity of reactants: Ensure that your 2-aminobiphenyl and isocyanate source are of high purity. Impurities can interfere with the reaction.
-
Moisture: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. This amine can then react with more isocyanate to form a symmetric urea, reducing the yield of the desired unsymmetrical urea. Therefore, it is critical to use anhydrous solvents and a dry reaction setup.
-
Mechanical losses during workup: Significant amounts of product can be lost during extraction, filtration, and purification steps, especially on a small scale.
Q4: I am having trouble purifying the final product. What are the recommended purification techniques?
A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Common solvents for recrystallization of urea compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents- Incorrect reaction temperature- Presence of moisture | - Check the purity and activity of 2-aminobiphenyl and the isocyanate source.- Optimize the reaction temperature. Some reactions may require gentle heating to proceed at a reasonable rate.- Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (observed by TLC) | - Formation of symmetric urea- Formation of biuret- Degradation of starting materials or product | - Use a slight excess of the isocyanate to ensure the complete consumption of 2-aminobiphenyl.- Add the amine solution dropwise to the isocyanate solution to maintain a low concentration of the amine, which can help minimize the formation of symmetric urea.- Avoid excessive heating, which can lead to degradation. |
| Product is an insoluble oil or gum | - Presence of impurities- Product has a low melting point and is amorphous | - Attempt to purify a small sample by column chromatography to see if a solid product can be obtained.- Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. |
| Difficulty in removing solvent after workup | - High-boiling point solvent used (e.g., DMSO, DMF)- Formation of a stable solvate | - Use a rotary evaporator under high vacuum and gentle heating.- For very high-boiling point solvents, consider lyophilization or precipitation of the product by adding a non-solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reaction with Isocyanate
This protocol describes the direct reaction of 2-aminobiphenyl with an isocyanate.
Materials:
-
2-Aminobiphenyl
-
Phenyl isocyanate (or other desired isocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen or argon atmosphere.
-
Dissolve 2-aminobiphenyl (1 equivalent) in anhydrous DCM or THF in the flask.
-
Add phenyl isocyanate (1.1 equivalents) to the dropping funnel, diluted with a small amount of the anhydrous solvent.
-
Slowly add the isocyanate solution to the stirred solution of 2-aminobiphenyl at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting amine.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Biphenyl Urea Synthesis. [1]
| Entry | Amine (equiv.) | PhI(OAc)₂ (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | 2 | K₃PO₄ (2) | 1,2-DCE | 80 | 18 | 62 |
| 2 | 2 | 2 | K₂CO₃ (2) | 1,2-DCE | 80 | 18 | 55 |
| 3 | 2 | 2 | Cs₂CO₃ (2) | 1,2-DCE | 80 | 18 | 48 |
| 4 | 2 | 2 | K₃PO₄ (2) | Toluene | 80 | 18 | 51 |
| 5 | 2 | 2 | K₃PO₄ (2) | CH₃CN | 80 | 18 | 45 |
| 6 | 2 | 2 | K₃PO₄ (2) | 1,2-DCE | 60 | 18 | 42 |
Note: This table is a representative example based on a similar urea synthesis and illustrates how reaction parameters can be systematically varied to optimize the yield.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Logical Relationship of Reaction Components and Potential Side Products
References
Technical Support Center: (2-Phenylphenyl)urea Stability and Degradation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (2-Phenylphenyl)urea during experiments. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound in my experiments?
A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), and inappropriate pH conditions (hydrolysis). The presence of certain reactive chemical species and microbial contamination can also lead to its breakdown.
Q2: What are the typical degradation products of this compound?
A2: Degradation of this compound can lead to a variety of byproducts depending on the degradation pathway. Common degradation reactions for substituted phenylureas include:
-
Hydrolysis: Cleavage of the urea bond to form 2-aminobiphenyl and isocyanic acid, which can be further hydrolyzed to ammonia and carbon dioxide.
-
Photodegradation: N-dealkylation, hydroxylation of the phenyl rings, and cleavage of the urea linkage.
-
Thermal Degradation: Decomposition into 2-phenylphenyl isocyanate and aniline.
Q3: How can I visually detect if my this compound sample has degraded?
A3: While visual inspection is not a definitive method, signs of degradation can include a change in color (e.g., yellowing or browning of a previously white powder), a change in consistency, or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the integrity of your sample.
Q4: What is the optimal pH range for working with this compound to minimize hydrolysis?
A4: Based on studies of urea and its derivatives, this compound is expected to be most stable in a neutral to slightly acidic pH range, typically between pH 4 and 7. Strongly acidic or alkaline conditions should be avoided to prevent accelerated hydrolysis of the urea linkage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results using this compound. | Degradation of the compound during storage or the experiment. | 1. Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Prepare Fresh Solutions: Prepare solutions of this compound immediately before use. 3. Control Experimental Conditions: Protect the experimental setup from direct light and maintain a stable, controlled temperature. 4. pH Control: Use buffered solutions within the optimal pH range (4-7). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Characterize Degradants: Use mass spectrometry (MS) to identify the mass of the unknown peaks and compare them with potential degradation products. 2. Optimize Analytical Method: Employ a stability-indicating HPLC or UPLC method capable of separating the parent compound from its potential degradation products. 3. Review Experimental Protocol: Identify and eliminate potential sources of degradation, such as exposure to light or extreme pH. |
| Loss of biological activity of this compound in cell-based assays. | Degradation of the active compound. | 1. Confirm Compound Integrity: Analyze the stock solution and the final concentration in the assay medium for the presence of the intact compound using a validated analytical method. 2. Minimize Incubation Time: If the compound is unstable in the assay medium, reduce the incubation time as much as possible without compromising the experimental outcome. 3. Incorporate Stabilizers: If compatible with the experimental system, consider the addition of antioxidants or other stabilizing agents. |
Quantitative Data on Phenylurea Degradation
The following tables summarize the degradation kinetics of a representative phenylurea compound, Diuron, under various conditions. This data can serve as a guideline for handling this compound, as they share a similar core structure.
Table 1: Effect of pH on the Hydrolysis Half-Life of Diuron at 25°C
| pH | Half-life (days) |
| 4 | >1000 |
| 7 | >1000 |
| 9 | 980 |
| 11 | 98 |
Data extrapolated from studies on phenylurea herbicide stability.
Table 2: Effect of Temperature on the Hydrolysis Half-Life of Diuron at pH 7
| Temperature (°C) | Half-life (days) |
| 25 | >1000 |
| 40 | 365 |
| 60 | 87 |
Data extrapolated from studies on phenylurea herbicide stability.
Table 3: Photodegradation Rate Constants and Quantum Yields for Phenylurea Herbicides
| Compound | Rate Constant (k, min⁻¹) | Quantum Yield (Φ) |
| Diuron | 0.035 | 0.012 |
| Monuron | 0.028 | 0.010 |
| Linuron | 0.041 | 0.015 |
Data obtained from studies on the photodegradation of phenylurea herbicides in aqueous solutions under simulated sunlight.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general method for assessing the stability of this compound and separating it from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution to the desired concentration with the initial mobile phase composition.
-
For forced degradation studies, subject the stock solution to stress conditions (e.g., acid, base, heat, light, oxidation) before dilution and injection.
-
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a procedure to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve in acetonitrile before analysis.
-
Photodegradation: Expose a solution of this compound to a UV lamp (254 nm) or direct sunlight for 48 hours.
-
Analysis: Analyze all stressed samples, along with a control sample, using the stability-indicating HPLC-UV method described in Protocol 1.
Visualizations
Signaling Pathway Inhibition
This compound and its derivatives are known to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways. The following diagram illustrates a generic kinase signaling pathway and the point of inhibition by a phenylurea-based inhibitor.
Caption: Inhibition of a kinase signaling pathway by a this compound derivative.
Experimental Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of this compound in an experimental setting.
Caption: Workflow for assessing the stability of this compound.
Addressing off-target effects of (2-Phenylphenyl)urea in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of (2-Phenylphenyl)urea in cellular assays.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype that is inconsistent with the known on-target activity of this compound. Could this be an off-target effect?
A1: Yes, observing a cellular phenotype that does not align with the expected mechanism of action is a common indicator of potential off-target effects. Small molecules can interact with multiple proteins, leading to unexpected biological responses. We recommend a series of validation experiments to investigate this possibility. Please refer to the troubleshooting guide below for a systematic approach.
Q2: How can I determine which off-target proteins might be interacting with this compound?
A2: Several methods can be employed to identify potential off-target interactions:
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound.[1][2]
-
Proteome Arrays: These arrays allow for the screening of interactions between this compound and a wide range of proteins immobilized on a chip.[3]
-
Kinase Profiling: If you suspect off-target kinase activity, comprehensive kinase panels can assess the inhibitory or activation effects of the compound across a broad spectrum of kinases.[3]
-
Affinity-based Methods: Techniques such as affinity chromatography or chemical proteomics can be used to isolate binding partners of this compound from cell lysates.
Q3: What are some common signaling pathways that are susceptible to off-target effects from small molecule inhibitors?
A3: Many signaling pathways can be affected by off-target interactions. Some of the most common include:
-
MAPK/ERK Pathway: This pathway is central to cell proliferation, differentiation, and survival.
-
PI3K/Akt/mTOR Pathway: Crucial for cell growth, metabolism, and survival.
-
NF-κB Pathway: A key regulator of inflammatory and immune responses.
-
Receptor Tyrosine Kinase (RTK) Pathways: These are frequently implicated in off-target effects due to the conserved nature of their ATP-binding pockets.
We recommend performing pathway analysis experiments, such as Western blotting for key signaling proteins, to determine if these or other pathways are being modulated by this compound.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity
You observe a significant decrease or increase in cell viability that cannot be explained by the intended target of this compound.
Caption: Workflow for troubleshooting unexpected cell viability.
| Kinase | % Inhibition at 10 µM this compound |
| Target Kinase | 95% |
| SRC | 88% |
| EGFR | 75% |
| ABL1 | 45% |
| p38α | 30% |
| JNK1 | 15% |
Data are hypothetical and for illustrative purposes only.
-
Cell Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time point (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, and β-actin as a loading control) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Issue 2: Inconsistent Assay Results Across Different Cell Lines
The potency or phenotype of this compound varies significantly when tested in different cell lines, even if the primary target is expressed at similar levels.
Caption: Workflow for addressing inconsistent results across cell lines.
| Cell Line | On-Target IC50 (µM) | Target Expression (Relative Units) | Off-Target 'X' Expression (Relative Units) |
| Cell Line A | 0.5 | 1.0 | 0.1 |
| Cell Line B | 8.2 | 0.9 | 5.6 |
| Cell Line C | 0.8 | 1.1 | 0.2 |
Data are hypothetical and for illustrative purposes only.
-
Cell Culture and Treatment: Culture the selected cell line to 80-90% confluency. Treat the cells with this compound or vehicle control for a specified duration.
-
Harvest and Lysis: Harvest the cells and resuspend them in PBS supplemented with protease inhibitors. Lyse the cells by three cycles of freeze-thawing.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein and potential off-targets in the soluble fraction by Western blotting or other quantitative methods. A shift in the melting curve upon drug treatment indicates target engagement.
Signaling Pathway Diagram
The following diagram illustrates a hypothetical scenario where this compound, in addition to its intended target, also inhibits an off-target receptor tyrosine kinase (RTK), leading to downstream effects on the PI3K/Akt and MAPK/ERK pathways.
Caption: Hypothetical signaling pathway affected by this compound.
References
Strategies for enhancing the bioavailability of (2-Phenylphenyl)urea in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of (2-Phenylphenyl)urea.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
A1: The primary challenges in achieving adequate in vivo bioavailability for this compound stem from its physicochemical properties, which are characteristic of many diphenylurea derivatives. These compounds often exhibit low aqueous solubility and potentially high lipophilicity, leading to poor dissolution in the gastrointestinal tract, which is a rate-limiting step for absorption.[1][2] While specific experimental data for this compound is limited, related urea derivatives are known to have solubility and permeability issues.[1]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: For poorly soluble compounds like this compound, several formulation strategies can be employed to improve bioavailability. The most common and effective approaches include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state can enhance solubility and dissolution rate.[3] This can be achieved by converting the drug to an amorphous form, which has a higher energy state and is more soluble.[3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, as described by the Noyes-Whitney equation.[4][5] This can significantly improve the dissolution velocity and saturation solubility.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems can enhance its solubility and facilitate its absorption through the lymphatic pathway.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Q3: Are there any known metabolic pathways for this compound that could impact its bioavailability?
A3: Specific in vivo metabolic pathways for this compound are not well-documented in the available literature. However, based on the metabolism of other urea-containing drugs like Lisuride and Sorafenib, potential metabolic transformations could include hydroxylation of the phenyl rings, N-dealkylation (if applicable to derivatives), and oxidation.[6] The liver, primarily through cytochrome P450 enzymes, is the most likely site of metabolism, which could contribute to first-pass effects and reduce oral bioavailability.[6]
Troubleshooting Guides
Strategy 1: Solid Dispersions
Issue 1: Low Drug Loading in the Solid Dispersion
-
Possible Cause: Poor miscibility between this compound and the chosen polymer carrier.
-
Troubleshooting Steps:
-
Screen Different Polymers: Test a variety of hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs) to find one with better miscibility.[7]
-
Use a Co-solvent: During the solvent evaporation method, the use of a co-solvent that can dissolve both the drug and the polymer can improve mixing at the molecular level.
-
Optimize Drug-to-Carrier Ratio: Experiment with different drug-to-carrier ratios to find the optimal balance between drug loading and the stability of the amorphous phase.
-
Issue 2: Recrystallization of the Drug During Storage
-
Possible Cause: The amorphous solid dispersion is thermodynamically unstable and tends to revert to a more stable crystalline form over time, especially in the presence of moisture and heat.[8]
-
Troubleshooting Steps:
-
Select a Polymer with a High Glass Transition Temperature (Tg): Polymers with a high Tg can provide a more stable matrix and hinder molecular mobility, thus preventing recrystallization.
-
Control Moisture: Store the solid dispersion in a desiccated and temperature-controlled environment. Consider including a desiccant in the packaging.
-
Add a Second Polymer: Incorporating a second polymer can sometimes improve the stability of the amorphous system.
-
Strategy 2: Nanosuspensions
Issue 1: Particle Aggregation and Sedimentation
-
Possible Cause: Insufficient stabilization of the nanoparticles, leading to agglomeration due to high surface energy.
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: The concentration of the surfactant or polymeric stabilizer is critical. Too little will not provide adequate coverage of the particle surface, while too much can lead to other issues like toxicity.[9]
-
Screen Different Stabilizers: Test a range of stabilizers, including poloxamers, polysorbates, and lecithin, to find the most effective one for this compound.[10]
-
Evaluate Zeta Potential: Measure the zeta potential of the nanosuspension. A higher absolute value (typically > |30| mV) indicates greater electrostatic repulsion between particles and better physical stability.[5]
-
Issue 2: Inconsistent Particle Size Distribution (High Polydispersity Index - PDI)
-
Possible Cause: Inefficient particle size reduction process or Ostwald ripening (growth of larger particles at the expense of smaller ones).
-
Troubleshooting Steps:
-
Optimize Milling/Homogenization Parameters: For top-down methods like wet milling or high-pressure homogenization, adjust parameters such as milling time, bead size, and homogenization pressure and cycles.[4][11]
-
Control Temperature: During preparation, temperature fluctuations can affect the crystallization process in bottom-up methods or lead to instability. Maintain a consistent temperature.
-
Use a Combination of Stabilizers: Sometimes, a combination of a steric and an electrostatic stabilizer can provide better control over particle size distribution.
-
Quantitative Data Summary
| Property | Value for Urea | Reference |
| Melting Point | 133-135 °C | [12] |
| Water Solubility | 545 g/L (at 25 °C) | [12] |
| logP | -2.11 | [13] |
| pKa (Strongest Acidic) | 15.73 | [14] |
| pKa (Strongest Basic) | -2.4 | [14] |
Note: This data is for the parent compound urea and should be used with caution as a proxy for this compound. A melting point for (2-methylphenyl)urea has been reported as 190-195 °C.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug:polymer).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask with stirring until a clear solution is obtained.[7]
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a 100-mesh sieve.
-
Store the resulting solid dispersion in a desiccator.
-
Protocol 2: Preparation of this compound Nanosuspension by Wet Milling
-
Materials: this compound, Poloxamer 188, Zirconium oxide beads (0.5 mm), Purified water.
-
Procedure:
-
Prepare a 2% (w/v) aqueous solution of Poloxamer 188.
-
Disperse a pre-weighed amount of this compound in the stabilizer solution to form a pre-suspension by stirring.
-
Transfer the pre-suspension to a milling chamber containing zirconium oxide beads.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled using a cooling jacket.[10]
-
After milling, separate the nanosuspension from the milling beads.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer.
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Potential mechanism of action via inhibition of clathrin-mediated endocytosis.[15]
Caption: Putative metabolic pathways for this compound based on related compounds.[6]
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (2-methylphenyl)urea | NanoAxis LLC [nanoaxisllc.com]
- 4. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Effect of inhibitors of endocytosis and NF-kB signal pathway on folate-conjugated nanoparticle endocytosis by rat Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 13262-46-9 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Urea - Wikipedia [en.wikipedia.org]
- 13. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Showing Compound Urea (FDB012174) - FooDB [foodb.ca]
- 15. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of (2-Phenylphenyl)urea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (2-Phenylphenyl)urea.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesized this compound is impure. What are the likely contaminants?
A1: Impurities in synthesized this compound often depend on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-aminobiphenyl and the isocyanate precursor.
-
Symmetrically Substituted Ureas: For instance, N,N'-diphenylurea, which can form as a byproduct.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps.
Troubleshooting:
-
Characterization: Use techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to identify the impurities.
-
Washing: If starting materials are the primary impurity, washing the crude product with a solvent in which this compound is sparingly soluble may be effective.
Q2: I am struggling with the recrystallization of this compound. What is a good solvent system?
Troubleshooting Solvent Selection:
-
Single Solvent System: Experiment with polar aprotic solvents like ethanol, methanol, or ethyl acetate. Heat the solvent and add the crude product until it dissolves completely, then allow it to cool slowly.
-
Mixed Solvent System: If a single solvent is not effective, a two-solvent system can be employed.
-
Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common mixed solvent systems for urea derivatives include ethanol/water or acetone/hexane.
-
Q3: My recrystallized this compound is still not pure. What other purification techniques can I use?
A3: If recrystallization does not yield a product of the desired purity, column chromatography is a common alternative.
Troubleshooting Column Chromatography:
-
Stationary Phase: Silica gel is a standard choice for the purification of urea compounds.
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. Start with a low polarity mobile phase and gradually increase the polarity to elute your compound. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.
Purity Analysis by HPLC:
-
Column: A reverse-phase C18 column is typically used for the analysis of phenylurea compounds.[1]
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile in water.[1][2] An acid modifier, such as formic acid or phosphoric acid, may be added to improve peak shape.[1]
-
Detection: UV detection is suitable for this compound due to the presence of aromatic rings. A wavelength of around 210-254 nm is generally effective.[3][4]
Data Presentation
Table 1: Solubility of Urea and Related Compounds in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Urea | Water | 20 | 107.9 | [5] |
| Urea | Water | 80 | 400 | [5] |
| Urea | Ethanol | 20 | 5 | [5] |
| Urea | Methanol | 20 | 16.6 | [5] |
| Phenylurea | Hot Water | - | Soluble | [6] |
| Phenylurea | Hot Alcohol | - | Soluble | [6] |
Note: This table provides general solubility data for urea and phenylurea as a reference. Specific solubility data for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Based on preliminary tests, choose a suitable single or mixed solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent in a mixed system) and heat the mixture while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization:
-
Single Solvent: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Mixed Solvent: To the hot, clear solution, add the "poor" solvent dropwise until a slight cloudiness persists. Reheat gently to redissolve the precipitate and then cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: General Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed, uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity according to the TLC analysis.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Troubleshooting common issues during recrystallization.
References
- 1. Separation of Diazolidinyl urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 5. Urea - Sciencemadness Wiki [sciencemadness.org]
- 6. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of (2-Phenylphenyl)urea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of (2-Phenylphenyl)urea.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound using HPLC-UV and LC-MS/MS techniques.
Q1: I am observing significant peak tailing for my this compound standard in my HPLC-UV analysis. What are the potential causes and solutions?
A: Peak tailing is a common issue in HPLC and can arise from several factors. Here's a systematic approach to troubleshoot this problem:
-
Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds like ureas is often the interaction with acidic silanol groups on the silica-based stationary phase.[1]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to < 3) can protonate the silanol groups, minimizing these secondary interactions. However, ensure your column is stable at low pH.[1]
-
Solution 2: Use of End-capped Columns: Employ a modern, high-purity, end-capped C18 column where the residual silanol groups are chemically deactivated.[2]
-
Solution 3: Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.
-
Column Contamination and Voids: Buildup of particulate matter on the column inlet frit or the formation of a void in the packing material can cause peak distortion.[2][3]
-
Solution 1: Use of Guard Columns and In-line Filters: Protect your analytical column by using a guard column and an in-line filter to trap contaminants.[3]
-
Solution 2: Column Washing: If contamination is suspected, try flushing the column with a series of strong solvents. If a void has formed, replacing the column is often necessary.[1]
-
-
Extra-column Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.[4]
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly tightened.[4]
-
Q2: My this compound recovery is low and inconsistent when analyzing biological samples by LC-MS/MS. What could be the reason?
A: Low and variable recovery in biological matrices is often attributed to matrix effects , where co-eluting endogenous components suppress or enhance the ionization of the analyte in the mass spectrometer source.[5][6]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment. Compare the analyte's peak area in a spiked blank matrix extract to its peak area in a pure solvent standard at the same concentration. A significant difference indicates the presence of matrix effects.[6]
-
Improve Sample Preparation: The goal is to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Method development may be required to find the optimal sorbent and elution conditions.
-
Liquid-Liquid Extraction (LLE): Can also be effective but may be less selective than SPE.
-
Protein Precipitation (PPT): A simpler but generally less clean method. It may be sufficient for some applications but can leave many matrix components in the extract.
-
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from the matrix components that are causing ion suppression. A longer gradient or a different stationary phase might be necessary.
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects and improving accuracy and precision. If a SIL-IS is not available, a structural analog that behaves similarly during extraction and ionization can be used.
-
Q3: I am not getting a reproducible signal for this compound in my LC-MS/MS analysis. What are the common sources of variability?
A: Reproducibility issues can stem from various parts of the analytical workflow.
-
Sample Preparation: Inconsistent extraction procedures are a major source of variability. Ensure that all steps, such as vortexing times, centrifugation speeds, and evaporation conditions, are consistent for all samples, standards, and quality controls.
-
Autosampler Issues: Check for proper vial capping and ensure the injection volume is consistent. Air bubbles in the sample loop can also cause variability.
-
LC System: Fluctuations in pump pressure, mobile phase composition, or column temperature can lead to shifts in retention time and peak area. Ensure the system is well-maintained and equilibrated.
-
Mass Spectrometer: A dirty ion source can lead to a gradual or sudden drop in signal intensity. Regular cleaning of the ion source is crucial for maintaining sensitivity and reproducibility.
-
Standard and Sample Stability: this compound may degrade in certain solvents or under specific storage conditions. Evaluate the stability of your stock solutions and processed samples.
Experimental Protocols
The following are generalized protocols for the quantification of this compound. These should be optimized and validated for your specific application and matrix.
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol is based on general methods for the analysis of phenylurea compounds.[7]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid (for mobile phase pH adjustment).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid). A typical starting condition could be 40% acetonitrile, increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Phenylurea compounds typically have a UV absorbance maximum around 245 nm. It is recommended to determine the optimal wavelength by scanning the UV spectrum of a standard solution.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation (from a solid matrix):
-
Accurately weigh a known amount of the homogenized sample.
-
Extract with a suitable organic solvent (e.g., acetonitrile or methanol) using sonication or shaking.
-
Centrifuge to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in a suitable solvent.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: LC-MS/MS Method for Quantification of this compound
This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method.
-
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size for faster analysis).
-
-
Reagents:
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (IS): Ideally, a stable isotope-labeled this compound. If unavailable, a structurally similar compound can be used after careful validation.
-
-
LC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion: Determine the m/z of the protonated molecule [M+H]⁺ for this compound by infusing a standard solution into the mass spectrometer.
-
Product Ions: Fragment the precursor ion and select the most intense and stable product ions for quantification (quantifier) and confirmation (qualifier).
-
Multiple Reaction Monitoring (MRM): Set up the instrument to monitor the transitions from the precursor ion to the selected product ions for both the analyte and the internal standard.
-
-
Sample Preparation (from a biological matrix, e.g., plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject.
-
-
Quantification:
-
Prepare calibration standards and quality control samples in the same biological matrix.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Quantify the samples using the calibration curve.
-
Data Presentation
The following tables summarize typical validation parameters for the quantification of phenylurea compounds. These values should be established for this compound in your specific matrix and analytical system.
Table 1: HPLC-UV Method Performance (Example)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: LC-MS/MS Method Performance (Example)
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% (LLOQ < 20%) |
| Accuracy (% Bias) | ± 15% (LLOQ ± 20%) |
| Recovery | 80 - 120%[8] |
| Matrix Effect | < 15% RSD |
Visualizations
The following diagrams illustrate common workflows and decision-making processes in the quantification of this compound.
Caption: General LC-MS/MS workflow for the quantification of this compound.
Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability in (2-Phenylphenyl)urea synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in the synthesis of (2-Phenylphenyl)urea.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short, or the temperature could be too low. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after the initially planned time, consider extending the reaction duration or incrementally increasing the temperature. |
| Poor quality of starting materials: Impurities in 2-aminobiphenyl or the urea source (e.g., potassium cyanate, phosgene derivatives) can interfere with the reaction. | Ensure the purity of starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. Use freshly purified reagents if necessary. | |
| Moisture in the reaction: Isocyanates, common intermediates or starting materials in urea synthesis, are highly sensitive to moisture, leading to the formation of undesired symmetrical ureas and amines. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Multiple Spots on TLC (Impure Product) | Side reactions: The formation of byproducts is a common issue. In syntheses involving isocyanates, self-polymerization of the isocyanate or reaction with water can lead to impurities. In palladium-catalyzed reactions, side products can arise from competing coupling reactions. | Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, reaction time, or the rate of addition of reagents. Purification techniques such as column chromatography or recrystallization will be necessary to isolate the desired product. |
| Excess of one reactant: An incorrect stoichiometric ratio of reactants can lead to unreacted starting material in the final product mixture. | Carefully measure and control the stoichiometry of the reactants. | |
| Inconsistent Reaction Times | Variability in raw material quality: The presence of activators or inhibitors as impurities in the starting materials can affect the reaction rate. | Source high-purity, well-characterized starting materials from a reliable supplier. Perform incoming quality control on all raw materials. |
| Poor temperature control: Fluctuations in the reaction temperature can lead to inconsistent reaction rates and potentially the formation of different byproduct profiles. | Use a reliable heating and stirring system with precise temperature control. | |
| Product Discoloration | Formation of colored impurities: Oxidation of starting materials or products, or the presence of residual metal catalysts (in cross-coupling reactions) can cause discoloration. | Degas solvents to remove oxygen. If a metal catalyst is used, employ appropriate workup and purification procedures to remove it, such as treatment with activated carbon or silica gel. |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize: The presence of impurities can sometimes inhibit crystallization. | Ensure the product is pure before attempting crystallization. Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common methods for synthesizing this compound and other diaryl ureas include:
-
Reaction of an Isocyanate with an Amine: This involves the reaction of 2-phenylphenyl isocyanate with ammonia or the reaction of phenyl isocyanate with 2-aminobiphenyl. Isocyanates can be generated in situ from carboxylic acids (via Curtius rearrangement) or from amines using phosgene or a phosgene equivalent like triphosgene or 1,1'-carbonyldiimidazole (CDI).[1][2]
-
Palladium-Catalyzed C-N Cross-Coupling: This method involves the coupling of an aryl halide (e.g., 2-bromobiphenyl) with urea in the presence of a palladium catalyst and a suitable ligand and base.[1]
-
From Anilines and Urea: A direct reaction between 2-aminobiphenyl and urea can be achieved, often under heating with an acid catalyst.[3]
Q2: How can I control the quality of my starting materials?
A2: Ensuring the quality of your starting materials is critical for minimizing batch-to-batch variability. Key steps include:
-
Purity Verification: Use analytical techniques such as NMR, Mass Spectrometry (MS), and HPLC to confirm the identity and purity of your 2-aminobiphenyl and urea source.
-
Moisture Content: For moisture-sensitive reactions, particularly those involving isocyanates, determine the water content of your solvents and reagents using Karl Fischer titration.
-
Supplier Qualification: Source your materials from reputable suppliers who can provide a certificate of analysis with detailed purity information.
Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is excellent for determining the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and helps in identifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and can be used to identify and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the characteristic urea functional group.
Q4: What is Process Analytical Technology (PAT) and how can it help in my synthesis?
A4: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[1][4] In the context of this compound synthesis, implementing PAT could involve:
-
In-line Monitoring: Using spectroscopic probes (e.g., FTIR or Raman) to monitor the concentration of reactants and products in real-time.
-
Real-time Control: Using the data from in-line monitoring to automatically adjust process parameters like temperature or reagent addition rate to maintain consistency and minimize variability.
Experimental Protocols
Protocol 1: Synthesis of this compound via Isocyanate Intermediate
This protocol describes a general procedure for the synthesis of this compound from 2-aminobiphenyl using triphosgene to generate the isocyanate in situ.
Materials:
-
2-Aminobiphenyl
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve 2-aminobiphenyl in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene in anhydrous toluene to the cooled solution.
-
Add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the isocyanate by TLC or IR spectroscopy.
-
Once the isocyanate formation is complete, cool the mixture back to 0 °C.
-
Slowly add the ammonia solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the formation of the urea product by TLC.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Quality Control of this compound using HPLC
This protocol provides a general method for assessing the purity of synthesized this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is typically effective. A starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.
Procedure:
-
Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample solution of the synthesized product at the same concentration.
-
Set the flow rate (e.g., 1 mL/min) and the UV detection wavelength (e.g., 254 nm).
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Analyze the chromatogram of the sample to identify the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity of the sample by determining the area percentage of the product peak relative to the total area of all peaks.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Validation & Comparative
Validating the Biological Target of (2-Phenylphenyl)urea: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (2-Phenylphenyl)urea's likely biological target, soluble epoxide hydrolase (sEH), with alternative inhibitors. Experimental data and detailed protocols are presented to support target validation efforts.
This compound belongs to a class of compounds known as urea-based inhibitors that have been extensively studied for their interaction with a key enzyme in the arachidonic acid cascade: soluble epoxide hydrolase (sEH).[1][2][3] This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory, anti-hypertensive, and analgesic properties.[4][5] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a compelling therapeutic target for a variety of diseases.[1][5]
Comparison of sEH Inhibitors
The inhibitory potency of compounds against sEH is typically measured by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several urea-based and non-urea sEH inhibitors, providing a benchmark for the expected activity of this compound. Lower IC50 values indicate higher potency.
| Compound Name [Abbreviation] | Chemical Class | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |
| This compound | Urea-based | Data not available | Data not available | |
| 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [TPPU] | Urea-based | 3.7 | 8.3 | [6] |
| trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid [t-AUCB] | Urea-based | 1.3 | 8.0 | [6] |
| 1-(4-Chloro-phenyl)-3-(1-propionyl-piperidin-4-yl)-urea [CPPU] | Urea-based | 10 | 23 | [6] |
| N,N'-Dicyclohexylurea [DCU] | Urea-based | ~30 | ~22 | [2][7] |
| Sulfonyl isonipecotamide derivative | Non-urea | 20 | Data not available | [8] |
Experimental Protocols
Validating the interaction of this compound with sEH involves biochemical assays to determine its inhibitory activity. The most common method is a fluorometric assay.
sEH Inhibitor Fluorometric Assay Protocol
This protocol is adapted from established methods for determining the IC50 of sEH inhibitors.[6][7]
Materials:
-
Recombinant human or murine soluble epoxide hydrolase (sEH)
-
This compound and other test inhibitors
-
Fluorogenic substrate, e.g., cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0
-
Bovine Serum Albumin (BSA)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired concentration (e.g., 1 nM for human sEH) in assay buffer containing 0.1 mg/mL BSA.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer to achieve a range of concentrations for testing.
-
Incubation: Add the diluted enzyme to the wells of a 96-well plate. Add the various concentrations of the inhibitor to the wells containing the enzyme. Include a control group with no inhibitor. Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate (e.g., 5 µM CMNPC) to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader with excitation and emission wavelengths appropriate for the substrate used (e.g., 330 nm excitation and 465 nm emission for the product of CMNPC).
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing the Biological Context
Soluble Epoxide Hydrolase Signaling Pathway
The following diagram illustrates the central role of sEH in the metabolism of arachidonic acid-derived epoxides. Inhibition of sEH by compounds like this compound leads to an accumulation of EETs, which then exert their biological effects.
Caption: The sEH signaling pathway.
Experimental Workflow for sEH Target Validation
This workflow outlines the key steps in validating a compound as an inhibitor of soluble epoxide hydrolase.
Caption: Workflow for sEH inhibitor validation.
References
- 1. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors [mdpi.com]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]
- 5. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (2-Phenylphenyl)urea (URB597) and Other Prominent Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of (2-Phenylphenyl)urea, also known as URB597, with other well-characterized inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of the neurotransmitter anandamide (AEA). Inhibition of FAAH elevates endogenous anandamide levels, a therapeutic strategy being explored for various neurological and inflammatory disorders. This document presents key performance data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to aid in the evaluation and selection of FAAH inhibitors for research and development.
Data Presentation: Inhibitor Performance Comparison
The following table summarizes the in vitro potency of this compound (URB597) and other selected FAAH inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), providing a quantitative measure of their efficacy against FAAH from different species.
| Inhibitor | Common Name/Code | Target Enzyme | IC50 (nM) | Ki (nM) | Species/Tissue | Citation |
| This compound | URB597 | FAAH | 4.6 | - | Human | [1] |
| This compound | URB597 | FAAH | 5 | - | Rat Brain | [2][3] |
| This compound | URB597 | FAAH | 3 | - | Human Liver | [2][3] |
| OL-135 | - | FAAH | ~5 | 4.7 | Rat | [4][5] |
| PF-04457845 | - | FAAH | 7.2 | - | Human | [6][7][8][9] |
| JNJ-1661010 | - | FAAH | 12 | - | Human | [10][11] |
| JNJ-1661010 | - | FAAH | 10 | - | Rat | [11] |
| AM4303 | - | FAAH | 2 | - | Human | [12] |
| AM4303 | - | FAAH | 1.9 | - | Rat | [12] |
Experimental Protocols
The determination of the inhibitory potency of compounds against FAAH is crucial for their characterization. Below is a detailed methodology for a common in vitro fluorescence-based FAAH inhibitor screening assay.
Protocol: Fluorometric FAAH Inhibition Assay
This assay measures the ability of a compound to inhibit the FAAH-catalyzed hydrolysis of a fluorogenic substrate.
Materials:
-
FAAH Enzyme: Recombinant human or rat FAAH.
-
Assay Buffer: Typically 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[13]
-
FAAH Substrate: A fluorogenic substrate such as AMC-arachidonoyl amide.[13]
-
Test Compounds: this compound and other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well Microplate: Opaque plates suitable for fluorescence measurements.
-
Fluorescence Plate Reader: Capable of excitation at 340-360 nm and emission at 450-465 nm.[13]
-
Positive Control: A known FAAH inhibitor (e.g., JZL 195).[13]
Procedure:
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in cold assay buffer. Keep the diluted enzyme on ice.
-
Assay Plate Preparation:
-
100% Activity Wells: Add assay buffer, diluted FAAH enzyme, and the same volume of solvent used for the inhibitors.
-
Inhibitor Wells: Add assay buffer, diluted FAAH enzyme, and the test compound at various concentrations.
-
Background Wells: Add assay buffer and solvent without the enzyme.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction. The final concentration of the substrate should be near its Km value for the enzyme.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[13]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set appropriately for the fluorophore released upon substrate hydrolysis (e.g., 7-amino-4-methylcoumarin - AMC).[13]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the FAAH signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: FAAH Signaling Pathway.
Caption: Experimental Workflow for FAAH Inhibition Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 3. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PF 04457845 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 8. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. adooq.com [adooq.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Structure-activity relationship (SAR) studies of (2-Phenylphenyl)urea analogs
A Comprehensive Comparison of (2-Phenylphenyl)urea Analogs and Related Diaryl Ureas as Potent VEGFR-2 Inhibitors for Cancer Therapy
The structure-activity relationship (SAR) of this compound analogs and, more broadly, diaryl ureas has been a focal point of extensive research in the quest for novel anticancer agents. A significant number of these compounds have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][2] This guide provides a comparative analysis of the performance of these analogs, supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways and experimental workflows.
Unveiling the Structure-Activity Landscape
The core structure of diaryl ureas, characterized by two aryl rings linked by a urea moiety, serves as a versatile scaffold for designing potent enzyme inhibitors. SAR studies have revealed that modifications on both the "proximal" phenyl ring (adjacent to the urea) and the "distal" phenyl ring significantly influence their biological activity.
For instance, in a series of diaryl urea derivatives designed based on the structure of the multi-kinase inhibitor sorafenib, the introduction of a benzo[b]thiophene ring as the distal moiety and a 4-chloro substitution on the proximal phenyl ring resulted in a compound with potent antiproliferative activity against HT-29 and A549 cancer cell lines, with IC50 values of 15.28 µM and 2.566 µM, respectively. These values are comparable to those of sorafenib. Molecular docking studies have further elucidated that these analogs can effectively bind to the active site of VEGFR-2.
Quantitative Comparison of Biological Activity
The inhibitory potency of various this compound analogs and related diaryl ureas against VEGFR-2 and their cytotoxic effects on different cancer cell lines are summarized in the tables below.
Table 1: VEGFR-2 Kinase Inhibitory Activity of Diaryl Urea Analogs
| Compound ID | Modifications | VEGFR-2 IC50 (nM) | Reference Compound | VEGFR-2 IC50 (nM) |
| 6a | Benzo[b]thiophene distal ring, 4-Cl proximal ring, amide linker | - | Sorafenib | - |
| 7g | p-fluorobenzyloxy distal moiety, p-chloro-m-trifluoromethyl proximal ring | 0.09 - 4.15 µM | - | - |
| 23j | 2,5-dichloro substitution on the terminal hydrophobic aromatic moiety | 3.7 | Sorafenib | 3.12 |
| 11 | Piperazinylquinoxaline-based derivative | 192 | Sorafenib | 82 |
Note: IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: In Vitro Cytotoxicity of Diaryl Urea Analogs against Various Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| 6a | HT-29 | 15.28 | Sorafenib | HT-29 | 14.01 |
| 6a | A549 | 2.566 | Sorafenib | A549 | 2.913 |
| 7g | 8 Cancer Cell Lines | < 5 | - | - | - |
| 16j | 8 Human Tumor Cell Lines | 0.38 - 4.07 | - | - | - |
| 23j | MCF-7 | 10.3 | - | - | - |
| 23j | HepG2 | 6.4 | - | - | - |
| 11 | A549 | 10.61 | Sorafenib | - | - |
| 11 | HepG2 | 9.52 | - | - | - |
| 11 | Caco-2 | 12.45 | - | - | - |
| 11 | MDA | 11.52 | - | - | - |
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay
While specific protocols can vary between laboratories and may involve proprietary kits, a general procedure for evaluating the in vitro inhibitory activity of compounds against VEGFR-2 kinase is as follows:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. The reaction is typically performed in a 96-well or 384-well plate format. b. A solution of the VEGFR-2 enzyme and the substrate peptide is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) for a short period at room temperature. c. The kinase reaction is initiated by adding ATP. d. The reaction mixture is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve.[3]
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][5]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[5]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specific period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Visualizing the Molecular Landscape
To better understand the context of this research, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for the design and evaluation of these anticancer agents.
Caption: VEGFR-2 Signaling Pathway.
Caption: Drug Discovery Workflow.
References
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (2-Phenylphenyl)urea's Efficacy: A Comparative Guide for Researchers
A comprehensive analysis of (2-Phenylphenyl)urea, a potent soluble epoxide hydrolase (sEH) inhibitor, and its structural analogs demonstrates significant therapeutic potential across various preclinical research models. This guide provides a comparative overview of its efficacy, alongside other notable sEH inhibitors, supported by experimental data and detailed methodologies to inform future research and drug development endeavors.
This compound belongs to a class of urea-based compounds that target soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and analgesic lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[1][2] By inhibiting sEH, these compounds increase the bioavailability of EETs, thereby exerting beneficial effects in models of inflammation, pain, and cancer. While specific quantitative efficacy data for this compound is limited in publicly available literature, extensive research on its close structural analogs provides a strong basis for cross-validation and prediction of its performance.
Mechanism of Action: The sEH Signaling Pathway
Soluble epoxide hydrolase inhibitors exert their effects by preventing the degradation of EETs into less active dihydroxyeicosatrienoic acids (DHETs). The increased levels of EETs then activate various downstream signaling pathways, leading to reduced inflammation, analgesia, and potential anti-cancer effects.
Caption: Signaling pathway of soluble epoxide hydrolase (sEH) and its inhibition.
Comparative Efficacy of Urea-Based sEH Inhibitors
The following tables summarize the in vitro and in vivo efficacy of several key urea-based sEH inhibitors that are structurally related to this compound. This data provides a benchmark for its expected performance in similar experimental models.
In Vitro Inhibitory Activity
| Compound | Target | Assay System | IC₅₀ (nM) | Reference |
| TPPU | Human sEH | Fluorescent Assay | 0.6 ± 0.1 | [1] |
| Murine sEH | Fluorescent Assay | 1.1 ± 0.1 | [1] | |
| t-AUCB | Human sEH | Fluorescent Assay | 1.2 ± 0.2 | [1] |
| Murine sEH | Fluorescent Assay | 2.5 ± 0.3 | [1] | |
| APAU | Rat sEH | Enzymatic Assay | Low nM range | [3] |
| t-TUCB | Rat sEH | Enzymatic Assay | Low nM range | [3] |
| Sorafenib | VEGFR-2 | Kinase Assay | 90 | [4] |
IC₅₀: Half maximal inhibitory concentration. Lower values indicate higher potency.
In Vivo Efficacy in Disease Models
| Compound | Research Model | Key Findings | Reference |
| TPPU | LPS-induced inflammation (mouse) | More potent than t-AUCB in reducing inflammatory cytokines. | [1] |
| t-AUCB | Diabetic neuropathy (rat) | Significantly blocked allodynia, though less effective than APAU and t-TUCB. | [3] |
| APAU | Diabetic neuropathy (rat) | Effective at lower doses in reducing pain behavior. | [3] |
| Biphenyl Urea Analog | Triple-Negative Breast Cancer (cell line) | EC₅₀ = 1.5–5.8 µM; more selective for cancer cells than doxorubicin. | [4] |
EC₅₀: Half maximal effective concentration.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the cross-validation of this compound and its analogs.
In Vitro sEH Inhibition Assay (Fluorescent)
This protocol is adapted from the methodology used to evaluate TPPU and t-AUCB.[1]
-
Enzyme Preparation: Recombinant human or murine sEH is purified.
-
Inhibitor Preparation: this compound and other test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor in a buffer (e.g., sodium phosphate buffer, pH 7.4) at 30°C for 5 minutes.
-
The fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), is added to initiate the reaction.
-
The fluorescence generated from the hydrolysis of the substrate is measured over time using a microplate reader.
-
-
Data Analysis: IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for in vitro sEH inhibition assay.
In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model
This protocol is based on the murine model used to compare TPPU and t-AUCB.[1]
-
Animal Model: Male C57BL/6 mice are used.
-
Treatment:
-
Mice are orally administered the test compound (e.g., TPPU, t-AUCB, or vehicle).
-
After a set period (e.g., 1 hour), mice are challenged with an intraperitoneal injection of LPS (e.g., 0.5 mg/kg) to induce systemic inflammation.
-
-
Sample Collection: Blood samples are collected at various time points post-LPS injection.
-
Analysis: Plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) are measured using methods like ELISA or cytometric bead array.
-
Data Analysis: The reduction in cytokine levels in the treated groups is compared to the vehicle control group.
In Vivo Neuropathic Pain Model (Diabetic Neuropathy)
This protocol is adapted from the rat model used to evaluate APAU, t-AUCB, and t-TUCB.[3]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Neuropathy: Diabetes is induced by a single intraperitoneal injection of streptozotocin. The development of neuropathic pain is confirmed after several weeks.
-
Treatment: The test compounds (e.g., APAU, t-AUCB, t-TUCB, or vehicle) are administered, often orally or intraperitoneally.
-
Behavioral Testing (Mechanical Allodynia):
-
The von Frey test is used to assess the paw withdrawal threshold in response to a mechanical stimulus.
-
Rats are placed on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The force at which the rat withdraws its paw is recorded as the withdrawal threshold.
-
-
Data Analysis: An increase in the paw withdrawal threshold in the treated groups compared to the vehicle group indicates an analgesic effect.
Caption: Logical flow for cross-validating the efficacy of this compound.
Conclusion
The available data on close structural analogs strongly suggest that this compound is a promising soluble epoxide hydrolase inhibitor with significant potential for therapeutic applications in inflammatory diseases, pain management, and oncology. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to design and conduct further studies to directly elucidate the efficacy and mechanism of action of this compound. Future investigations should focus on obtaining direct quantitative efficacy data for this compound in various research models to confirm the promising profile suggested by its structural class.
References
- 1. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to (2-Phenylphenyl)urea
For researchers and professionals in drug development and organic synthesis, the efficient construction of specific molecular scaffolds is a cornerstone of rapid and successful research programs. (2-Phenylphenyl)urea, a key structural motif in various pharmacologically active compounds, can be synthesized through several distinct pathways. This guide provides an objective comparison of the primary synthetic routes to this target molecule, supported by experimental data and detailed protocols to aid in the selection of the most suitable method based on efficiency, substrate availability, and reaction conditions.
The principal strategies for the synthesis of this compound involve three main approaches: the reaction of a pre-formed or in situ-generated isocyanate with an amine, the Curtius rearrangement of a carboxylic acid derivative, and the palladium-catalyzed Buchwald-Hartwig amination. Each of these routes offers unique advantages and disadvantages in terms of yield, reaction time, and substrate scope.
Comparison of Synthetic Routes
The following table summarizes the quantitative data for different synthetic routes to this compound and analogous unsymmetrical diaryl ureas.
| Route Name | Starting Materials | Key Reagents | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Isocyanate-Amine Coupling (Aqueous) | 2-Aminobiphenyl, Phenyl Isocyanate | Water | 30 min | ~90% | High yield, short reaction time, green solvent, simple work-up. | Requires commercially available or synthesized isocyanate. |
| One-Pot Isocyanate Generation (Triphosgene) | 2-Aminobiphenyl | Triphosgene, Et3N | 3 h | 72%[1] | One-pot procedure, avoids handling of pure isocyanate. | Uses toxic triphosgene, requires careful handling. |
| Curtius Rearrangement | 2-Phenylbenzoic Acid | Diphenylphosphoryl azide (DPPA) or similar | 3-4 h | Good to Excellent (General) | Starts from a readily available carboxylic acid. | Involves the use of potentially explosive azides. |
| Buchwald-Hartwig Amination | 2-Bromobiphenyl, Urea | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3) | Not Specified | 64-92% (for symmetrical diarylureas) | Broad substrate scope, tolerant of many functional groups. | Requires expensive catalyst and ligands, optimization may be needed. |
Logical Workflow for Route Selection
The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, the scale of the reaction, and the tolerance for certain reagents. The following diagram illustrates a logical workflow for choosing a synthetic pathway to this compound.
Caption: Decision workflow for selecting a synthetic route.
Experimental Protocols
Route 1: Isocyanate-Amine Coupling in Aqueous Medium
This route offers a highly efficient and environmentally friendly approach to unsymmetrical N,N'-biphenyl ureas. The reaction proceeds rapidly in water, often yielding a pure product that can be isolated by simple filtration.
General Procedure:
-
Dissolve the amine (e.g., 2-aminobiphenyl) (10 mmol) in water and cool the mixture to 5 °C.
-
After 5 minutes, slowly add the isocyanate (e.g., phenyl isocyanate) (10 mmol) to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
A solid precipitate will form as the reaction progresses.
-
Stir the reaction mixture for 30 minutes at 5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid product and wash the residue with water.
-
The obtained product generally does not require further purification.
Route 2: One-Pot Isocyanate Generation using Triphosgene
This method avoids the direct handling of potentially hazardous isocyanates by generating them in situ from the corresponding amine using triphosgene as a phosgene surrogate.
General Procedure:
-
In a nitrogen atmosphere, prepare a solution of the amine (e.g., 2-aminobiphenyl) and two equivalents of a non-nucleophilic base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at a low temperature (e.g., 0 °C).
-
Slowly add a solution of 1/3 equivalent of triphosgene in anhydrous THF to the amine solution.
-
Allow the reaction to stir at low temperature to form the isocyanate in situ.
-
To the in situ generated aryl isocyanate, add a solution of the second amine (in this case, ammonia or an ammonia equivalent).
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 3 hours) until completion, monitored by TLC.
-
Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired urea.[1]
Route 3: Curtius Rearrangement from a Carboxylic Acid
The Curtius rearrangement provides a versatile method to convert carboxylic acids into ureas via an isocyanate intermediate.[2] The acyl azide can be formed using various reagents, with diphenylphosphoryl azide (DPPA) being a common choice.
General Procedure:
-
To a solution of the carboxylic acid (e.g., 2-phenylbenzoic acid) in an inert solvent (e.g., anhydrous toluene), add diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine).
-
Heat the reaction mixture to induce the Curtius rearrangement of the in situ formed acyl azide to the corresponding isocyanate. The progress of the rearrangement can be monitored by the evolution of nitrogen gas.
-
After the rearrangement is complete, cool the reaction mixture.
-
Introduce the amine nucleophile (e.g., a source of ammonia) to the solution containing the isocyanate.
-
Stir the reaction until the formation of the urea is complete.
-
Perform an appropriate work-up and purify the product by chromatography or recrystallization.
Route 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be applied to the synthesis of diaryl ureas by coupling an aryl halide with urea.
General Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide (e.g., 2-bromobiphenyl), urea, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a reaction vessel.
-
Add a dry, degassed solvent (e.g., dioxane).
-
Seal the reaction vessel and heat it to the required temperature (e.g., 100 °C) for the necessary reaction time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
After completion, cool the reaction mixture to room temperature and quench it with water.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography to isolate the desired diarylurea.
References
Independent verification of the reported biological effects of (2-Phenylphenyl)urea
An Independent Comparison of the Biological Effects of (2-Phenylphenyl)urea Derivatives
Introduction
This compound is a chemical compound that serves as a structural backbone for a variety of derivatives with significant biological activities. While independent verification of the biological effects of this compound itself is limited in publicly available research, numerous studies have explored the therapeutic potential of its derivatives, particularly in the fields of oncology and infectious diseases. This guide provides a comparative overview of the reported biological effects of phenylurea and biphenyl urea derivatives, focusing on their activities as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as their antibacterial properties. The information is intended for researchers, scientists, and professionals in drug development.
Phenylurea and Biphenyl Urea Derivatives as IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of the amino acid tryptophan.[1] The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress the activity of immune cells, allowing tumors to grow unchecked.[1][2] Consequently, inhibitors of IDO1 are being actively investigated as cancer immunotherapeutics. Several studies have reported the potent IDO1 inhibitory activity of phenylurea and its derivatives.[1][3][4][5]
Quantitative Data on IDO1 Inhibition
The following table summarizes the in vitro IDO1 inhibitory activity of selected phenylurea derivatives from various studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Scaffold | IDO1 IC50 (µM) | TDO IC50 (µM) | Reference |
| i12 | Phenylurea | 0.1 - 0.6 | No activity | [1][3][5] |
| i23 | Phenylurea | 0.1 - 0.6 | No activity | [1][3][5] |
| i24 | Phenylurea | 0.1 - 0.6 | No activity | [1][3][5] |
| 3g | N,N-diphenylurea | 1.73 ± 0.97 | Not Reported | [4] |
| 3c | Urea and 1,2,3-triazole | 0.07 ± 0.04 | Not Reported | [6] |
| Epacadostat (Reference) | Clinically evaluated inhibitor | [7] | ||
| BMS-986205 (Reference) | Clinically evaluated inhibitor | [7] |
Experimental Protocol: IDO1 Inhibition Assay
The inhibitory activity of the compounds against IDO1 is typically evaluated using a cell-based or enzymatic assay. A common method involves the following steps:
-
Cell Culture and IDO1 Induction: A human cancer cell line known to express IDO1, such as SKOV-3 ovarian cancer cells, is cultured.[7] To induce the expression of the IDO1 enzyme, the cells are treated with interferon-gamma (IFNγ).[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds.
-
Measurement of Kynurenine: After a specific incubation period, the cell culture supernatant is collected. The concentration of kynurenine, the product of tryptophan degradation by IDO1, is measured. This is often done by adding a reagent that reacts with kynurenine to produce a colored or fluorescent product, which can be quantified using a spectrophotometer or fluorometer.[2]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of IDO1 inhibition against the concentration of the test compound.
IDO1 Signaling Pathway
Caption: Inhibition of the IDO1 enzyme by phenylurea derivatives blocks tryptophan degradation.
Biphenyl Urea Derivatives as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[8][9] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, which is essential for their growth and metastasis. Therefore, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Biphenyl urea derivatives have been extensively studied as potent VEGFR-2 inhibitors.[8][9][10][11]
Quantitative Data on VEGFR-2 Inhibition
The following table presents the in vitro VEGFR-2 inhibitory activities of several biphenyl urea derivatives, with Sorafenib, an approved anticancer drug, as a reference.
| Compound | Scaffold | VEGFR-2 IC50 (nM) | Reference |
| T7 | Biphenyl urea | 1.08 | [8] |
| A7 | Biphenyl urea | 4.06 | [9][10] |
| B3 | Biphenyl urea | 4.55 | [9][10] |
| B4 | Biphenyl urea | 5.26 | [9][10] |
| 12l | Biphenyl urea with salicylaldoxime | Potent activity reported | [11] |
| 12p | Biphenyl urea with salicylaldoxime | Potent activity reported | [11] |
| 12y | Biphenyl urea with salicylaldoxime | Potent activity reported | [11] |
| Sorafenib (Reference) | Urea derivative | Comparable to T-series | [8] |
Experimental Protocol: VEGFR-2 Kinase Assay
The inhibitory effect of compounds on VEGFR-2 is typically determined using a kinase assay, which measures the phosphorylation of a substrate by the VEGFR-2 enzyme. A general protocol is as follows[12][13][14][15]:
-
Reaction Setup: The assay is performed in a microplate. Each well contains the recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP.
-
Compound Addition: The biphenyl urea derivatives are added to the wells at various concentrations.
-
Kinase Reaction: The plate is incubated to allow the kinase reaction (phosphorylation of the substrate) to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) where the amount of ATP consumed is measured, or an antibody-based method (e.g., ELISA) that detects the phosphorylated substrate.[13][15]
-
Data Analysis: The IC50 values are determined by analyzing the dose-response curves.
VEGFR-2 Signaling Pathway
Caption: Biphenyl urea derivatives inhibit VEGFR-2, blocking downstream signaling and angiogenesis.
Phenylurea Derivatives as Antibacterial Agents
The rise of antibiotic-resistant bacteria is a major global health concern, necessitating the discovery of new antibacterial agents. Phenylurea derivatives have emerged as a promising class of compounds with activity against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[16][17][18][19][20][21]
Quantitative Data on Antibacterial Activity
The antibacterial efficacy of phenylurea derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| o-hydroxybenzylamine urea derivatives | Escherichia coli | Potent inhibition reported | [16] |
| N-(2-substituted) phenyl ureas and metal complexes | Staphylococcus aureus, Escherichia coli | Activity reported | [17] |
| Phenyl-urea derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Lead compounds identified | [18][19] |
| Adamantyl urea adduct 3l | Acinetobacter baumannii | 94.5% growth inhibition | [20] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound is commonly determined using the broth microdilution method[22][23][24][25][26]:
-
Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable growth medium.
-
Serial Dilution: The test compound is serially diluted in the growth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., temperature, time) to allow bacterial growth.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow of MIC Assay
Caption: A general workflow for determining the Minimum Inhibitory Concentration (MIC).
While direct independent verification of the biological effects of this compound is not extensively documented, the available body of research provides substantial evidence for the diverse and potent biological activities of its derivatives. Phenylurea and biphenyl urea scaffolds have proven to be versatile templates for the design of inhibitors targeting key proteins in cancer, such as IDO1 and VEGFR-2, as well as for the development of novel antibacterial agents. The data presented in this guide, compiled from multiple independent studies, underscores the therapeutic potential of this class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the development of new and effective drugs.
References
- 1. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of biphenyl urea derivatives as novel VEGFR-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: Design, synthesis and biological evaluation - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 11. Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Design, synthesis and biological evaluation of urea derivatives from o-hydroxybenzylamines and phenylisocyanate as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of phenyl-urea-based small molecules that target penicillin-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. researchgate.net [researchgate.net]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. bmglabtech.com [bmglabtech.com]
- 25. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. microbe-investigations.com [microbe-investigations.com]
Benchmarking (2-Phenylphenyl)urea Against Standard Inhibitors in a Soluble Epoxide Hydrolase (sEH) Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (2-Phenylphenyl)urea's performance against established standard compounds in a soluble epoxide hydrolase (sEH) inhibitor screening assay. The data presented is intended to offer a baseline for its potential efficacy and to guide further research and development. Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. Inhibition of sEH is a therapeutic strategy for conditions such as hypertension, inflammation, and pain.[1][2]
Performance Comparison of sEH Inhibitors
The inhibitory potential of this compound and selected standard compounds against soluble epoxide hydrolase (sEH) is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
| Compound | Type | Target Species | IC50 (nM) |
| This compound | Phenylurea Derivative | Human | Not available |
| Murine | Not available | ||
| 1,3-Diphenylurea (Carbanilide) | Phenylurea Derivative | Human/Murine | Potent inhibitor, specific IC50 not cited in searched literature |
| TPPU | Urea-based Inhibitor | Human | 3.7 |
| Murine | 2.8 | ||
| GSK2256294A | Non-urea Inhibitor | Human | 0.027 |
| Murine | 0.189 | ||
| AR9281 (APAU) | Urea-based Inhibitor | Human | 13.8 |
| Murine | 1.7 | ||
| N-Cyclohexyl-N'-dodecylurea (NCND) | Urea-based Inhibitor | Human | Well-known inhibitor, specific IC50 not cited in searched literature |
Disclaimer: A specific IC50 value for this compound in a soluble epoxide hydrolase inhibitor assay was not available in the reviewed literature. The inclusion of 1,3-Diphenylurea, a structurally similar compound, is for contextual purposes, though a precise IC50 is also not readily cited. The provided data for standard compounds is sourced from publicly available research.
Experimental Protocols
The following is a detailed methodology for a representative fluorescent-based soluble epoxide hydrolase (sEH) inhibitor screening assay, based on protocols described in the literature.
Principle of the Assay
The assay quantifies the activity of sEH by measuring the hydrolysis of a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), into a highly fluorescent product. In the presence of an sEH inhibitor, the rate of this conversion is reduced.
Materials and Reagents
-
Recombinant human or murine soluble epoxide hydrolase (sEH)
-
sEH Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Fluorescent Substrate (PHOME or CMNPC) dissolved in DMSO
-
Test Compound: this compound
-
Standard Inhibitors: TPPU, GSK2256294A, AR9281, NCND
-
96-well black microplates
-
Fluorescence plate reader
Assay Procedure
-
Compound Preparation: Prepare serial dilutions of this compound and the standard inhibitors in the sEH Assay Buffer. A typical starting concentration might be 100 µM, with 10-fold serial dilutions. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired concentration in cold sEH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Reaction:
-
Add 20 µL of the diluted test compounds or standard inhibitors to the wells of the 96-well plate.
-
Add 160 µL of the diluted sEH enzyme solution to each well.
-
Incubate the plate at 30°C for 5 minutes to allow the compounds to interact with the enzyme.
-
-
Initiation of Reaction:
-
Prepare the substrate solution by diluting the fluorescent substrate (PHOME or CMNPC) in the sEH Assay Buffer to the desired final concentration (e.g., 5-10 µM).
-
Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes at an excitation wavelength of approximately 330-360 nm and an emission wavelength of approximately 460-465 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compounds and standards.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Signaling Pathway of sEH and its Inhibition
Caption: sEH metabolizes EETs to less active DHETs. Inhibitors block this, increasing beneficial EET effects.
Experimental Workflow for sEH Inhibitor Screening
References
Assessing the Selectivity Profile of (2-Phenylphenyl)urea Against a Panel of Targets
A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, understanding the selectivity profile of a compound is paramount to progressing a candidate from initial hit to a viable therapeutic. Undesired off-target interactions can lead to toxicity or diminished efficacy, representing a significant cause of late-stage clinical failures. This guide provides a comprehensive framework for assessing the selectivity of (2-Phenylphenyl)urea, a scaffold of interest in medicinal chemistry, against a diverse panel of biological targets.
This compound belongs to the broader class of phenylurea compounds, which have been investigated for a range of biological activities, including inhibition of soluble epoxide hydrolase (sEH) and various protein kinases. Due to the limited availability of a comprehensive public selectivity panel screen for this compound itself, this guide presents a representative selectivity profile based on data from structurally related phenylurea derivatives. The provided data should be considered illustrative of the potential selectivity landscape for this chemical class and underscores the importance of empirical testing.
Representative Selectivity Profile
The following tables summarize the expected inhibitory activity of a simple phenylurea scaffold against a standard panel of kinases and a safety panel of other common off-targets, including G-protein coupled receptors (GPCRs), ion channels, and other enzymes. The target selection is based on commercially available screening panels, such as those offered by Eurofins and Reaction Biology, which are widely used in the pharmaceutical industry for early-stage safety and selectivity assessment.[1][2][3]
Table 1: Representative Kinase Selectivity Panel (Illustrative Data)
| Kinase Target | Family | % Inhibition at 10 µM (Illustrative) |
| ABL1 | Tyrosine Kinase | < 20% |
| AKT1 | Serine/Threonine Kinase | < 15% |
| AURKA | Serine/Threonine Kinase | 35% |
| CDK2 | Serine/Threonine Kinase | 25% |
| EGFR | Tyrosine Kinase | < 10% |
| ERK2 (MAPK1) | Serine/Threonine Kinase | < 10% |
| GSK3B | Serine/Threonine Kinase | 40% |
| p38α (MAPK14) | Serine/Threonine Kinase | 55% |
| PI3Kα | Lipid Kinase | < 5% |
| PKA | Serine/Threonine Kinase | < 5% |
| PKCα | Serine/Threonine Kinase | < 10% |
| ROCK1 | Serine/Threonine Kinase | 15% |
| Src | Tyrosine Kinase | < 20% |
| VEGFR2 | Tyrosine Kinase | 60% |
Note: Data is illustrative and based on the general behavior of phenylurea-containing kinase inhibitors. Actual values for this compound must be determined experimentally.
Table 2: Representative Safety Screening Panel (Illustrative Data)
| Target | Target Class | Assay Type | % Inhibition at 10 µM (Illustrative) |
| Adenosine A1 | GPCR | Radioligand Binding | < 10% |
| Adrenergic α2A | GPCR | Radioligand Binding | 15% |
| Dopamine D2 | GPCR | Radioligand Binding | < 5% |
| Serotonin 5-HT2A | GPCR | Radioligand Binding | 22% |
| Muscarinic M1 | GPCR | Radioligand Binding | < 5% |
| hERG | Ion Channel | Radioligand Binding | < 25% |
| Nav1.5 | Ion Channel | Electrophysiology | < 10% |
| Cav1.2 | Ion Channel | Radioligand Binding | < 15% |
| COX-1 | Enzyme | Enzyme Inhibition | 30% |
| COX-2 | Enzyme | Enzyme Inhibition | 45% |
| FAAH | Enzyme | Enzyme Inhibition | 50% |
| sEH (human) | Enzyme | Enzyme Inhibition | 85% |
| PDE3A | Enzyme | Enzyme Inhibition | < 10% |
| MAO-A | Enzyme | Enzyme Inhibition | < 5% |
Note: Data is illustrative. Phenylurea scaffolds are known to interact with sEH and FAAH. The extent of inhibition of other targets can vary significantly based on the specific substitution pattern.
Experimental Protocols
To empirically determine the selectivity profile of this compound, a series of standardized in vitro assays should be conducted. Below are detailed methodologies for key experimental approaches.
Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Non-radiolabeled ATP
-
This compound stock solution in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add this compound at various concentrations (typically in a serial dilution) or DMSO as a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
GPCR Radioligand Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
This compound stock solution in DMSO
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a multi-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and either this compound at various concentrations, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of inhibition of specific binding by this compound and calculate the Ki value using the Cheng-Prusoff equation.
Fluorescence-Based Enzyme Inhibition Assay (for sEH)
This assay uses a fluorogenic substrate that becomes fluorescent upon enzymatic cleavage.
Materials:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
This compound stock solution in DMSO
-
Fluorescence microplate reader
Procedure:
-
Add assay buffer, sEH enzyme, and this compound at various concentrations (or DMSO control) to the wells of a microplate.
-
Pre-incubate the mixture for a short period at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value from a dose-response curve.
Visualizing Workflows and Pathways
To better illustrate the processes involved in selectivity assessment, the following diagrams are provided.
Caption: High-level workflow for selectivity profiling of a test compound.
Caption: Simplified signaling pathway of sEH and its inhibition.
Caption: Decision-making flowchart for selectivity assessment in drug discovery.
By employing the outlined experimental methodologies and leveraging the illustrative data and workflows, researchers can effectively assess the selectivity profile of this compound and its analogs. This systematic approach is crucial for identifying potential liabilities early in the drug discovery process and for guiding the optimization of lead compounds towards safer and more effective medicines.
References
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental findings related to (2-Phenylphenyl)urea and its derivatives as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. By presenting quantitative data from various studies, alongside detailed experimental protocols, this document aims to offer a resource for assessing the reproducibility and performance of these compounds against alternative IDO1 inhibitors.
This guide synthesizes data on the synthesis and biological activity of phenylurea-based compounds and compares them with other classes of IDO1 inhibitors, including those with imidazole, 1,2,3-triazole, and N-hydroxyamidine scaffolds. The objective is to provide a clear, data-driven overview to inform experimental design and drug discovery efforts in the field of cancer immunotherapy.
Comparative Analysis of IDO1 Inhibitors
The following tables summarize the in vitro inhibitory activity of various phenylurea derivatives and a selection of alternative IDO1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Phenylurea Derivatives as IDO1 Inhibitors
| Compound ID | Structure | HeLa Cell IC50 (µM) | Reference |
| i12 | Phenyl urea derivative | 0.331 | [1] |
| i23 | Phenyl urea derivative | 0.415 | [1] |
| i24 | Phenyl urea derivative | 0.157 | [1] |
| 3g | N,N-diphenylurea-1,2,3-triazole | 1.73 ± 0.97 | [2][3] |
| 3a | N,N-diphenylurea-1,2,3-triazole | 0.75 | [4] |
Alternative IDO1 Inhibitors
| Compound ID | Scaffold | HeLa Cell IC50 (µM) | Enzymatic IC50 (nM) | Reference |
| Epacadostat (INCB024360) | N-hydroxyamidine | 0.0074 | 10 | [5][6] |
| Navoximod (GDC-0919) | Imidazoisoindole | 0.075 | 7 (Ki) | [7] |
| Compound 4o | Imidazole | 0.82 | - | [8] |
| Compound e | 1,2,3-triazole erlotinib derivative | 0.32 ± 0.07 | - | [9][10] |
| Compound 14e | 1,2,3-triazole | 3.63 | - | [11] |
| Compound 18 | N-hydroxyamidine | Favorable | Favorable |
Experimental Protocols
Reproducibility of experimental findings is critically dependent on the detailed and accurate execution of experimental protocols. Below are methodologies for key experiments cited in this guide.
Synthesis of N,N-diphenylurea-1,2,3-triazole Derivatives (General Procedure)
This protocol describes a common method for synthesizing N,N-diphenylurea derivatives linked to a 1,2,3-triazole ring.[2][3]
-
Preparation of Intermediate 2a: To a solution of 1-isocyanato-4-methoxybenzene (0.01 mol) in dichloromethane (100 mL), prop-2-yn-1-amine (0.011 mol) is added in one portion. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered and dried to yield the intermediate product.
-
Final Product Synthesis (3a): A mixture of the intermediate from the previous step (1 mmol), 1-(azidomethyl)-2-bromobenzene (1 mmol), cuprous iodide (0.1 mmol), and triethylamine (2 mmol) in tetrahydrofuran (50 mL) is stirred at room temperature for 5 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography (dichloromethane/methanol = 20:1) to yield the final product.
IDO1 Enzymatic Inhibition Assay
This assay is used to determine the in vitro potency of compounds in inhibiting the enzymatic activity of IDO1.[2][3]
-
The assay is performed in a 96-well plate.
-
Each well contains a reaction mixture including human recombinant IDO1 enzyme, L-tryptophan as the substrate, and the test compound at various concentrations.
-
The reaction is initiated and incubated at a controlled temperature.
-
The amount of kynurenine, the product of the IDO1-catalyzed reaction, is measured. The concentration of kynurenine is determined by its absorbance at 321 nm.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HeLa Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.[9][10]
-
HeLa cells, which can be induced to express IDO1, are seeded in 96-well plates.
-
The cells are treated with interferon-gamma (IFNγ) to induce the expression of the IDO1 enzyme.
-
The test compounds are then added to the wells at various concentrations.
-
After an incubation period, the concentration of kynurenine in the cell culture supernatant is measured.
-
The IC50 value is determined by analyzing the dose-response curve of kynurenine production versus compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of the presented data.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: Workflow for a cell-based IDO1 inhibition assay.
References
- 1. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]
- 4. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel imidazoles as IDO1 inhibitors through microwave-assisted one-pot multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]
- 10. Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2-Phenylphenyl)urea: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of (2-Phenylphenyl)urea, a compound utilized in various research applications.
Immediate Safety and Handling Precautions
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
While specific hazard data for this compound is limited, the following table summarizes key identifiers and physical properties. This information is critical for proper labeling and documentation for waste disposal.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 13262-46-9 |
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 g/mol |
| Appearance | Solid (form may vary) |
| Hazard Classification | Not officially classified; treat as potentially hazardous. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following protocol provides a general framework for its proper disposal as a chemical waste.
1. Waste Collection and Segregation:
- Collect all waste this compound, including unused product and contaminated materials (e.g., weighing boats, contaminated gloves, and paper towels), in a designated and compatible waste container.
- The container must be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible chemicals can react violently.
2. Labeling of Waste Container:
- Properly label the waste container immediately upon adding the first quantity of waste.
- The label should include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The CAS Number: "13262-46-9"
- An indication of the hazards (e.g., "Irritant," "Handle with Care"). In the absence of specific data, it is prudent to list potential hazards.
- The accumulation start date (the date the first waste was added to the container).
- The name and contact information of the generating laboratory or researcher.
3. Storage of Chemical Waste:
- Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
- The SAA should be a secondary containment bin or tray to prevent the spread of material in case of a leak.
- Store the container away from incompatible materials, heat sources, and high-traffic areas.
4. Arranging for Disposal:
- Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), arrange for its pickup and disposal.
- Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
- Provide the waste manifest or any other required documentation to the disposal personnel. Never dispose of this compound down the drain or in the regular trash. [1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
